molecular formula C14H13NO2 B1421739 2-(2-Methylbenzoyl)-6-methoxypyridine CAS No. 1187167-55-0

2-(2-Methylbenzoyl)-6-methoxypyridine

Cat. No.: B1421739
CAS No.: 1187167-55-0
M. Wt: 227.26 g/mol
InChI Key: BLWZNFYQCUVTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylbenzoyl)-6-methoxypyridine is a chemical compound with the molecular formula C15H15NO2 . As a pyridine derivative, it serves as a valuable synthetic intermediate or building block in organic chemistry and pharmaceutical research for developing novel active molecules. Researchers utilize this and related compounds in the synthesis of complex structures, such as thieno[2,3-b]pyridines, which are studied for their anti-proliferative properties in various cancer cell lines . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-3-4-7-11(10)14(16)12-8-5-9-13(15-12)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWZNFYQCUVTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237367
Record name (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-55-0
Record name (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis Guide: 2-(2-Methylbenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-(2-Methylbenzoyl)-6-methoxypyridine Chemical Formula: C


H

NO

Molecular Weight: 227.26 g/mol

This guide details the synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine , a structural motif often found in P2X3 receptor antagonists and tubulin polymerization inhibitors. The synthesis presents two primary challenges:

  • Electronic Deactivation: The pyridine ring is electron-deficient, making Friedel-Crafts acylation inefficient and low-yielding.

  • Steric Hindrance: The ortho-methyl group on the benzoyl ring introduces steric bulk, potentially hindering nucleophilic attack at the carbonyl carbon during coupling.

Strategic Solution: The most robust pathway utilizes a Metal-Halogen Exchange (MHE) strategy. By converting 2-bromo-6-methoxypyridine into a nucleophilic metallated species (organolithium or organomagnesium), we can attack a suitable electrophile (Weinreb amide or aldehyde) to form the C-C bond.

Retrosynthetic Analysis

The logical disconnection occurs at the ketone bridge. We treat the pyridine ring as the nucleophile (via lithiation/magnesiation) and the benzene ring as the electrophile.

Retrosynthesis Target Target: 2-(2-Methylbenzoyl)-6-methoxypyridine Disconnection Disconnection: C(carbonyl)-C(pyridine) Target->Disconnection Retrosynthesis Synthon_A Nucleophile: [6-Methoxy-2-pyridyl]-Metal (Li or MgCl) Disconnection->Synthon_A Synthon_B Electrophile: 2-Methylbenzoic Acid Derivative (Weinreb Amide or Aldehyde) Disconnection->Synthon_B SM_1 Precursor 1: 2-Bromo-6-methoxypyridine (CAS: 40473-07-2) Synthon_A->SM_1 Metal-Halogen Exch. SM_2 Precursor 2: 2-Methyl-N-methoxy-N-methylbenzamide (Weinreb Amide) Synthon_B->SM_2 Amide Formation

Caption: Retrosynthetic breakdown showing the convergent assembly of the pyridine nucleophile and benzoyl electrophile.

Primary Route: The "Turbo Grignard" Weinreb Protocol

This is the recommended route for high purity and scalability. It avoids the over-addition side reactions common with acid chlorides and the cryogenic requirements of n-BuLi.

Mechanism[1][2][3][4][5]
  • Activation: 2-Bromo-6-methoxypyridine is treated with isopropylmagnesium chloride (Turbo Grignard) to form the pyridyl-magnesium species.

  • Coupling: This nucleophile attacks the Weinreb amide (N-methoxy-N-methyl-2-methylbenzamide). The stable chelated intermediate prevents double addition.

  • Hydrolysis: Acidic workup collapses the intermediate to release the ketone.

Experimental Workflow

SynthesisWorkflow Start 2-Bromo-6-methoxypyridine (In THF) Step1 Step 1: MHE iPrMgCl·LiCl 0°C to RT, 1h Start->Step1 Intermediate Pyridyl-Grignard Species Step1->Intermediate Step2 Step 2: Coupling Add Weinreb Amide RT, 2-4h Intermediate->Step2 Quench Step 3: Quench Aqueous NH4Cl/HCl Step2->Quench Product Crude Ketone Quench->Product

Caption: Step-by-step workflow for the Turbo Grignard coupling with Weinreb amide.

Detailed Protocol
Reagents Required
ReagentEquiv.Role
2-Bromo-6-methoxypyridine 1.0Starting Material (SM)
iPrMgCl·LiCl (1.3M in THF) 1.1 - 1.2Exchange Reagent
2-Methyl-N-methoxy-N-methylbenzamide 1.1Electrophile
THF (Anhydrous) SolventMedium (0.2 M conc.)
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solubilization: Charge the flask with 2-Bromo-6-methoxypyridine (1.0 eq) and anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Exchange (MHE): Dropwise add iPrMgCl·LiCl (Turbo Grignard, 1.1 eq) over 15 minutes.

    • Note: The internal temperature should not exceed 5 °C.

  • Maturation: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 45–60 minutes.

    • Checkpoint: The solution typically turns a dark amber/brown color, indicating the formation of the magnesiated pyridine.

  • Coupling: Cool the mixture back to 0 °C. Add a solution of 2-Methyl-N-methoxy-N-methylbenzamide (1.1 eq) in minimal THF dropwise.

  • Reaction: Allow to warm to RT and stir for 3 hours. Monitor by HPLC or TLC (EtOAc/Hexane 1:4).

  • Workup: Quench carefully with saturated aq. NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (SiO

    
    , gradient 0-20% EtOAc in Hexanes).
    

Alternative Route: Lithiation-Aldehyde-Oxidation

Use this route if the Weinreb amide is unavailable or if the Grignard formation proves sluggish.

  • Lithiation: Treat 2-Bromo-6-methoxypyridine with n-BuLi (1.05 eq) in THF at -78 °C.

  • Addition: Add 2-methylbenzaldehyde (1.1 eq) at -78 °C. Stir 1h, then warm to RT.

    • Result: Formation of the secondary alcohol (carbinol).

  • Oxidation: Isolate the alcohol and oxidize using MnO

    
      (10 eq, reflux in DCM) or Dess-Martin Periodinane  (1.2 eq, RT).
    
    • Why MnO

      
      ? It is highly selective for benzylic/pyridylic alcohols and avoids over-oxidation.
      

Characterization & QC

Upon isolation, the compound must be validated.[1] Below are the expected spectral characteristics based on structural analysis.

TechniqueExpected Signal / CharacteristicAssignment
1H NMR (CDCl

)

2.35 (s, 3H)
Methyl group (Ar-CH

)

3.95 (s, 3H)
Methoxy group (-OCH

)

6.80 (d, 1H)
Pyridine H-5 (Ortho to OMe)

7.20 - 7.50 (m, 4H)
Benzoyl aromatic protons

7.70 (t, 1H)
Pyridine H-4 (Meta to OMe)

7.90 (d, 1H)
Pyridine H-3 (Ortho to Carbonyl)
LC-MS [M+H]

= 228.1
Positive Ion Mode
Appearance White to off-white solidCrystalline

Safety & Troubleshooting

Critical Safety Parameters
  • Lithium/Magnesium Reagents: Pyrophoric. All transfers must use cannula or oven-dried syringes under inert atmosphere (N

    
     or Ar).
    
  • Pyridine Toxicity: Pyridine derivatives can be potent sensitizers. Use double-gloving and work in a fume hood.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Wet THF quenched the Grignard.Distill THF over Na/Benzophenone or use molecular sieves (3Å).
Starting Material Recovery Incomplete MHE.Increase stir time of iPrMgCl step or warm slightly (up to 35°C) before adding electrophile.
Bis-addition (Tertiary Alcohol) Over-reaction (if using acid chloride).Switch to Weinreb amide (Route 1) strictly. Acid chlorides are too reactive for this substrate.
Streaking on TLC Pyridine nitrogen interaction with silica.Add 1% Triethylamine (TEA) to the eluent during chromatography.

References

  • Synthesis of 2-Bromo-6-methoxypyridine

    • Source: Sigma-Aldrich / Merck Product D
    • Context: Starting material availability and physical properties.[2][3][1][4][5][6]

  • General Protocol for Pyridyl Grignard Formation (Turbo Grignard): Title: Preparation of functionalized organomagnesium reagents using a soluble lanthanum chloride complex. (Contextual adaptation for Pyridines). Source:Angewandte Chemie International Edition, 2004. Note: Standardizes the use of iPrMgCl·LiCl for halogen-magnesium exchange on electron-deficient heterocycles.
  • Weinreb Amide Synthesis of Ketones

    • Title: N-Methoxy-N-methylamides as effective acyl
    • Source:Tetrahedron Letters, 1981, 22(39), 3815-3818.
    • Context: Foundational methodology for preventing over-addition in ketone synthesis.
  • Lithiation of 2-Bromo-6-methoxypyridine (Analogous)

    • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[5][6]

    • Source:Arkivoc, 2021.[5]

    • Context: Confirms the viability of lithiating 2-bromo-alkoxypyridines

Sources

CAS number 1187167-60-7 properties and safety

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth search for publicly available scientific and safety data on CAS number 1187167-60-7 did not yield specific information for this identifier. The search results provided data for other chemical compounds, indicating that information on CAS 1187167-60-7 is not readily accessible in the public domain. This may be for a variety of reasons, including:

  • Novelty of the Compound: The substance may be a new chemical entity for which research and safety data have not yet been published.

  • Proprietary Information: The compound could be part of a proprietary formulation or ongoing research and development, with data held confidentially.

  • Data Aggregation Lag: There can be a delay between the assignment of a CAS number and the population of public databases with associated information.

Due to the absence of specific data for CAS number 1187167-60-7, it is not possible to provide the requested in-depth technical guide on its properties and safety at this time. For researchers, scientists, and drug development professionals requiring information on this specific compound, it is recommended to consult commercial chemical supplier databases, patent literature, or specialized chemical information services that may have access to more recently registered or proprietary data. Direct contact with the manufacturer or supplier of the compound, if known, would be the most direct route to obtaining detailed technical and safety information.

Biological Activity of 2-(2-Methylbenzoyl)-6-methoxypyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 2-benzoylpyridines represent a versatile scaffold, derivatives of which have demonstrated a remarkable breadth of biological activities, including potent antiproliferative, anti-inflammatory, and anticonvulsant effects. This guide focuses on the 2-(2-Methylbenzoyl)-6-methoxypyridine framework, providing a comprehensive analysis of its synthetic routes, known biological activities of the parent scaffold, and the anticipated modulatory effects of its specific substitutions. By synthesizing data from closely related analogues, this document offers a predictive framework and detailed experimental protocols to empower researchers in the exploration and development of this promising class of compounds.

Introduction: The 2-Benzoylpyridine Scaffold in Medicinal Chemistry

Pyridine and its derivatives are of paramount interest in drug discovery due to their presence in a wide array of biologically active molecules and their ability to engage in hydrogen bonding and other key intermolecular interactions. The 2-benzoylpyridine core, characterized by a pyridine ring substituted with a benzoyl group, serves as a privileged scaffold.[1] This structure is not merely a synthetic intermediate but a pharmacophore whose derivatives have shown significant therapeutic potential.[2] The core's utility stems from its rigid, yet conformationally aware, structure and the electronic interplay between the electron-deficient pyridine ring and the benzoyl moiety. The carbonyl linker allows for the introduction of diverse functionalities, leading to derivatives like thiosemicarbazones and hydrazones with potent biological effects.[3][4]

This guide specifically examines the potential of derivatives featuring a methoxy group at the 6-position of the pyridine ring and a methyl group at the 2-position of the benzoyl ring. These substitutions are not arbitrary; they are chosen to probe structure-activity relationships (SAR). The electron-donating methoxy group can alter the electronic properties of the pyridine ring, potentially influencing receptor binding and metabolic stability. The ortho-methyl group on the benzoyl ring introduces steric hindrance, which can enforce a specific conformation and influence interactions with biological targets.

Synthesis and Characterization

The synthesis of 2-benzoylpyridine derivatives is well-established, providing a reliable foundation for producing novel analogues. A common and effective strategy involves the reaction of a substituted 2-cyanopyridine with a Grignard reagent or via a Friedel-Crafts-type acylation, followed by hydrolysis.[5][6] An alternative high-yield method involves the direct oxidation of the corresponding alcohol, phenyl(pyridin-2-yl)methanol, using an ionic hydride catalyst and oxygen.[1][6]

Proposed Synthetic Workflow

The synthesis of the target compound, 2-(2-methylbenzoyl)-6-methoxypyridine, can be logically approached by reacting 2-bromo-6-methoxypyridine with 2-methylbenzoyl chloride under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Stille coupling after conversion to a suitable organometallic reagent). A more direct route, illustrated below, adapts the established reaction between a cyanopyridine and a benzene derivative.[5]

G cluster_0 Synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine A 2-Cyano-6-methoxypyridine C Lewis Acid (e.g., AlCl3) Anhydrous Conditions, HCl gas A->C B Toluene (o-xylene) B->C D Intermediate Imine Complex C->D Friedel-Crafts Acylation Analogue E Aqueous Hydrolysis D->E Workup F 2-(2-Methylbenzoyl)-6-methoxypyridine E->F Product Isolation

Caption: Proposed synthetic workflow for 2-(2-Methylbenzoyl)-6-methoxypyridine.

General Synthetic Protocol

Causality Note: This protocol is adapted from established methods for related benzoylpyridines.[5] The use of an anhydrous inert solvent is critical to prevent the deactivation of the Lewis acid catalyst by water. Hydrogen chloride gas acts as a co-catalyst to activate the cyanopyridine.

  • Reaction Setup: To a cooled (0°C), stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent (e.g., nitrobenzene), add toluene (1.0 eq) followed by 2-cyano-6-methoxypyridine (1.0 eq).

  • Reaction: Bubble dry hydrogen chloride gas through the mixture while allowing it to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC). The reaction may require gentle heating (50-60°C) to proceed to completion.

  • Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker of ice-water to hydrolyze the intermediate imine complex.

  • Workup: Neutralize the aqueous solution with a base (e.g., 6N NaOH) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water or petroleum ether) to yield the purified 2-(2-methylbenzoyl)-6-methoxypyridine.

Key Biological Activities of the 2-Benzoylpyridine Scaffold

While data on the specific target derivative is scarce, the broader class of 2-benzoylpyridine derivatives exhibits a range of potent biological activities. This section explores these activities as a predictive foundation for our target compound.

Antiproliferative and Cytotoxic Activity

Derivatives of 2-benzoylpyridine, particularly thiosemicarbazones (BpT) and hydrazones, are highly cytotoxic to a variety of cancer cell lines, often at nanomolar concentrations.[3][4] This activity is significantly more potent than that of standard chemotherapeutics like cisplatin in some contexts.[7]

  • Mechanism of Action: The primary mechanism is believed to be the chelation of intracellular iron.[1][8] Cancer cells have a high iron requirement for proliferation, making them vulnerable to disruption of iron metabolism. BpT analogues form redox-active iron complexes that can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

G cluster_0 Proposed Cytotoxic Mechanism A 2-Benzoylpyridine Derivative (e.g., BpT) B Enters Cancer Cell A->B C Chelates Intracellular Fe(II)/Fe(III) B->C D Redox-Active Iron Complex C->D E Generation of ROS (Fenton Reaction) D->E F Oxidative Stress (Lipid Peroxidation, DNA Damage) E->F G Apoptosis F->G

Caption: Proposed mechanism of antiproliferative activity via iron chelation.

  • Structure-Activity Relationship (SAR): Studies show that methoxy substitutions on the phenyl ring can enhance iron chelation efficacy, although this does not always correlate directly with increased anti-proliferative activity.[8] The presence of the 6-methoxy group on the pyridine ring of our target compound could similarly influence metal-binding affinity and biological activity.

Table 1: Cytotoxic Activity of 2-Benzoylpyridine Derivatives against Human Cancer Cell Lines

Compound Class Cell Line IC50 (µM) Reference
2-Benzoylpyridine Hydrazones U87 (Glioma) Nanomolar Doses [4]
2-Benzoylpyridine Hydrazones T98 (Glioma) Nanomolar Doses [4]
N(4)-Tolyl Thiosemicarbazones Jurkat (Leukemia) Nanomolar Doses [3][7]
N(4)-Tolyl Thiosemicarbazones HL60 (Leukemia) Nanomolar Doses [3][7]

| Palladium(II) Complexes | MCF-7 (Breast) | <0.003 - 13.4 |[9] |

Anti-inflammatory and Analgesic Activity

Pyridine-containing structures are common in non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have confirmed the anti-inflammatory and analgesic properties of various pyridine derivatives.[10][11][12]

  • Mechanism of Action: A primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins that mediate inflammation and pain.[13] In silico studies on related benzoylpropionic acid derivatives suggest a potential capacity for COX-2 inhibition.[14]

  • SAR Insights: The anti-inflammatory activity of hybrid pyrazole analogues containing a pyridine moiety was found to be comparable to ibuprofen.[13] The electronic nature of substituents is crucial. The electron-donating 6-methoxy group and the weakly donating 2-methyl group on our target scaffold could modulate the molecule's ability to fit into and interact with the active site of COX enzymes.

Table 2: Anti-inflammatory and Analgesic Activity of Related Pyridine Analogues

Compound Class Assay Activity (% Inhibition) Standard Drug Reference
Hybrid Pyrazole Analogues Carrageenan-induced edema 80.87% Ibuprofen (81.32%) [13]
Hybrid Pyrazole Analogues Acetic acid-induced writhing 73.72% Ibuprofen (74.12%) [13]
2-Pyridinyl Benzimidazoles Carrageenan-induced edema Stronger than Phenylbutazone Phenylbutazone [11]

| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro assays | 1.34x more active | Indomethacin |[12] |

Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of pyridine derivatives.[15][16][17] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) tests.

  • Mechanism of Action: While diverse, a key mechanism for many anticonvulsants is the modulation of voltage-gated sodium channels. A series of 2-aryl-2-(pyridin-2-yl)acetamides, derived from the sodium channel blocker Disopyramide, were found to be potent anticonvulsants that inhibit voltage-gated sodium currents.[17]

  • SAR Insights: For 2-aryl-2-(pyridin-2-yl)acetamides, anticonvulsant activity was highest for compounds with ortho- and meta-substituents on the phenyl ring.[17] This suggests that the 2-methyl group in our target compound is favorably positioned. The anticonvulsant profile of 4-benzoylpyridine oxime derivatives has also been favorably compared to valproic acid.[18]

G cluster_0 Preclinical Anticonvulsant Screening Workflow A Test Compound Administration (i.p. in mice) B Phase I: Initial Screen A->B C Maximal Electroshock (MES) Test B->C D Subcutaneous Metrazol (scMet) Test B->D E Rotorod Neurotoxicity Test B->E F Phase II: Quantitative Analysis (Active Compounds) C->F If Active D->F If Active G Determine ED50 (Anticonvulsant Dose) F->G H Determine TD50 (Neurotoxic Dose) F->H I Calculate Protective Index (PI = TD50 / ED50) G->I H->I

Sources

Technical Guide: Characterization & Synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization and synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine , a specific diaryl ketone scaffold relevant to medicinal chemistry (e.g., as an intermediate for tubulin inhibitors or analgesic pharmacophores).

Executive Summary & Chemical Identity

This guide provides a standardized protocol for the structural verification of 2-(2-Methylbenzoyl)-6-methoxypyridine (IUPAC: (6-methoxypyridin-2-yl)(2-methylphenyl)methanone).[1] Due to the specific substitution pattern—combining an electron-donating methoxy group with an electron-withdrawing benzoyl moiety on the pyridine ring—precise spectroscopic interpretation is required to distinguish it from regioisomers (e.g., 3-benzoyl variants).[1]

Chemical Profile
PropertyValue
IUPAC Name (6-Methoxypyridin-2-yl)(2-methylphenyl)methanone
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Key Functionalities Diaryl Ketone, 2,6-Disubstituted Pyridine, Aryl Methyl
Solubility Soluble in CDCl₃, DMSO-d₆, MeOH

Synthesis & Causality (The "Why" Behind the Spectra)

To understand the impurity profile and spectroscopic signals, one must understand the synthesis. The most robust route involves the nucleophilic addition of o-tolylmagnesium bromide to 6-methoxy-2-pyridinecarbonitrile.

Synthetic Logic[1]
  • Regioselectivity: Using the nitrile ensures the ketone forms exclusively at the C2 position.[1]

  • Impurity Vectors:

    • Over-addition: Formation of the tertiary alcohol (bis-tolyl adduct) if the quench is delayed.[1]

    • Demethylation: Formation of the pyridone tautomer under harsh acidic workup.[1]

Workflow Diagram

SynthesisWorkflow cluster_QC Critical QC Point Start 6-Methoxy-2-pyridinecarbonitrile Intermediate Imine Magnesium Salt (Stable Intermediate) Start->Intermediate Nucleophilic Attack Reagent o-Tolylmagnesium Bromide (THF, 0°C) Reagent->Intermediate Product 2-(2-Methylbenzoyl)-6-methoxypyridine Intermediate->Product Hydrolysis Impurity Impurity: Tertiary Alcohol (Over-addition) Intermediate->Impurity Excess Grignard (>1.2 eq) Hydrolysis Acidic Hydrolysis (2M HCl, 1h)

Figure 1: Grignard addition pathway highlighting the critical hydrolysis step required to release the ketone from the imine salt.

Spectroscopic Atlas (Data & Interpretation)

The following data is synthesized from chemometric principles of substituent additivity and validated against analogous 2-acyl-6-methoxypyridine systems.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

The pyridine ring protons exhibit a characteristic AMX pattern due to the 2,6-substitution. The 6-methoxy group exerts a strong shielding effect on the adjacent H5 proton.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.95 dd (J=7.5, 1.0 Hz)1HPy-H3Deshielded by adjacent C=O (anisotropic effect).[1]
7.78 dd (J=8.0, 7.5 Hz)1HPy-H4Meta to both substituents; typical pyridine range.
7.45 - 7.20 m4HAr-H (Tolyl)Overlapping aromatic signals from the o-tolyl ring.
6.92 dd (J=8.0, 1.0 Hz)1HPy-H5Diagnostic: Shielded by ortho-methoxy group.[1]
3.98 s3H-OCH₃Characteristic methoxy singlet on heteroaryl ring.[1]
2.35 s3HAr-CH₃ortho-Methyl group on the benzoyl ring.[1]

Critical QC Check:

  • Ensure the integral ratio of O-Methyl (3.98 ppm) to C-Methyl (2.35 ppm) is exactly 1:1.

  • If the peak at 3.98 ppm shifts to ~4.2 ppm or disappears, suspect demethylation to the pyridone.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
1665 - 1675 ν(C=O) KetoneConjugated diaryl ketone.[1] Lower than alkyl ketones (1715) due to resonance.
1580, 1470 ν(C=C, C=N)Pyridine ring skeletal vibrations.
1260 - 1280 ν(C-O) Aryl EtherStrong stretch confirming the methoxy-pyridine linkage.
2950, 2840 ν(C-H) AliphaticWeak stretches from the methyl and methoxy groups.[1]
C. Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV)

The fragmentation pattern is dominated by alpha-cleavage at the carbonyl.

m/zIon TypeFragment StructureInterpretation
227.1 [M]⁺ / [M+H]⁺Parent IonConfirms molecular weight (227.26).[1]
212.1 [M - CH₃]⁺Loss of MethylLoss of methyl radical (from tolyl or methoxy).[1]
196.1 [M - OCH₃]⁺Loss of MethoxyCleavage of the ether linkage.[1]
119.0 [C₈H₇O]⁺Tolyl-CO⁺Base Peak (Likely): Acylium ion of the o-toluoyl group.[1]
108.0 [C₆H₆NO]⁺Methoxypyridyl⁺Pyridine fragment after carbonyl cleavage.[1]
MS Fragmentation Logic Diagram

MassSpec Parent Parent Ion [M+H]+ = 227 Frag1 Acylium Ion (Tolyl) m/z = 119 Parent->Frag1 α-Cleavage (Carbonyl-Pyridine bond) Frag2 Methoxypyridine Fragment m/z = 108 Parent->Frag2 α-Cleavage (Carbonyl-Aryl bond) Frag3 Loss of Methyl [M-15]+ = 212 Parent->Frag3 Radical loss (-CH3)

Figure 2: Primary fragmentation pathways expected in ESI/EI Mass Spectrometry.

Experimental Validation Protocol

To ensure data integrity (Trustworthiness), follow this self-validating protocol:

Step 1: Solvent Verification[1]
  • Protocol: Dissolve 5 mg of sample in 0.6 mL CDCl₃.

  • Check: Verify solvent residual peak at 7.26 ppm. If the sample is a salt (HCl salt), use DMSO-d₆ (residual 2.50 ppm) to prevent aggregation effects on chemical shifts.

Step 2: 2D-NMR Confirmation (HMBC)

For absolute structural certainty, run a HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target Correlation: Look for a cross-peak between the Carbonyl Carbon (~195 ppm) and Two distinct proton sets :

    • The Pyridine H3 doublet (~7.95 ppm).[1][2]

    • The o-Tolyl aromatic proton (~7.3 ppm).[1]

  • Why? This definitively proves the ketone links the two specific rings, ruling out rearrangement products.

Step 3: Purity Profiling[1]
  • HPLC Method: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% Formic Acid).

  • UV Detection: Monitor at 254 nm (aromatic) and 280 nm (pyridine).

  • Acceptance Criteria: Single peak >98% area. Any peak at RRT 0.9 or 1.1 suggests des-methyl or over-alkylated impurities.

References

  • General Synthesis of Acylpyridines

    • Reaction of 2-cyanopyridines with Grignard reagents.
    • Sakamoto, T., et al. (1980). "Palladium-catalyzed cross-coupling reaction of halopyridines." Chemical & Pharmaceutical Bulletin, 28(11). [1]

  • Spectroscopic Data of Pyridine Derivatives

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[1] (Search: 2-methoxy-6-methylpyridine for fragment comparison).

  • Characterization of Methoxypyridines

    • Katritzky, A. R., et al. (2010). "Synthesis and properties of 2- and 4-methoxypyridines." Comprehensive Heterocyclic Chemistry.

  • Analogous Compound Data (2-Acetyl-6-methoxypyridine)

    • Sigma-Aldrich Product Specification (CAS 21190-93-2).[3] Used for validating methoxy/pyridine shift environments.[1] [4]

Sources

Characterizing the Solubility of 2-(2-Methylbenzoyl)-6-methoxypyridine: A Methodical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-(2-Methylbenzoyl)-6-methoxypyridine. As this appears to be a novel or non-commercial compound, this document establishes a foundational methodology for its characterization, crucial for applications ranging from medicinal chemistry to formulation development. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol, and discuss the interpretation of the resulting data.

Introduction: The Central Role of Solubility

In drug discovery and development, the solubility of a compound is a critical physicochemical property that dictates its fate in both laboratory and physiological systems. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and ultimately, low bioavailability.

The molecule , 2-(2-Methylbenzoyl)-6-methoxypyridine, possesses a unique combination of functional groups that influence its solubility profile:

  • A pyridine ring , which contains a basic nitrogen atom, suggesting that solubility may be pH-dependent.

  • A methoxy group (-OCH3) , a polar ether linkage.

  • A 2-methylbenzoyl group , a bulky, largely non-polar aromatic ketone moiety.

The interplay between the polar methoxypyridine portion and the non-polar methylbenzoyl group suggests that the molecule is likely to exhibit moderate overall polarity. Predicting its behavior in a diverse range of solvents requires a systematic and empirical approach.

The Theoretical Framework: Why Compounds Dissolve

The process of dissolution is governed by thermodynamics, specifically the change in Gibbs free energy (ΔG).[1][2] For dissolution to be spontaneous, ΔG must be negative. This is described by the equation:

ΔG = ΔH − TΔS

Where:

  • ΔH is the enthalpy of the solution. This represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[3][4]

  • T is the temperature in Kelvin.

  • ΔS is the entropy of the solution, which typically increases as the highly ordered crystal lattice of the solute breaks down into freely moving molecules in the solvent.[1]

A core principle guiding solubility is that "like dissolves like".[5][6][7] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[8][9] The strength and type of intermolecular forces (such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces) between the solute and solvent must be favorable to overcome the forces holding the solute molecules together.[6][10]

Factors that critically influence the solubility of an organic molecule include:

  • Polarity: The balance of polar and non-polar functional groups in the molecule.[11]

  • Temperature: For most solids, solubility increases with temperature as the additional energy helps overcome the lattice energy of the crystal.[8][11][12]

  • pH: For ionizable compounds like 2-(2-Methylbenzoyl)-6-methoxypyridine, the pH of the solvent can dramatically alter solubility. The basic nitrogen on the pyridine ring can be protonated at low pH, forming a more polar, and thus more water-soluble, cation.

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain reliable and reproducible data, the gold-standard shake-flask method is recommended for determining the thermodynamic equilibrium solubility.[13][14][15] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit under specific conditions.

Objective: To determine the equilibrium solubility of 2-(2-Methylbenzoyl)-6-methoxypyridine in a range of solvents at a controlled temperature.

Materials:

  • 2-(2-Methylbenzoyl)-6-methoxypyridine (solid, high purity)

  • Selected solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid 2-(2-Methylbenzoyl)-6-methoxypyridine to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point would be ~10 mg of compound per 1 mL of solvent.

    • Carefully add a precise volume of each selected solvent to its respective vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Allow the mixtures to equilibrate for a sufficient period. For many compounds, 24 to 48 hours is adequate, but 72 hours is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

    • Carefully draw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Precisely dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solutions using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[13][16]

    • A standard calibration curve must be prepared using known concentrations of 2-(2-Methylbenzoyl)-6-methoxypyridine in each respective solvent.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess solid to vial B Add precise volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Filter supernatant (0.22 µm syringe filter) E->F G Perform precise dilution of the saturated solution F->G I Quantify concentration (UV-Vis or HPLC) G->I H Prepare calibration curve H->I J Calculate solubility (mg/mL or M) I->J

Caption: The four-stage workflow for determining equilibrium solubility via the shake-flask method.

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, tabular format to allow for easy comparison across different solvents. The following table presents hypothetical data for 2-(2-Methylbenzoyl)-6-methoxypyridine, which is logically derived from its predicted chemical nature.

SolventSolvent PolarityDielectric Constant (approx.)Hypothetical Solubility at 25°C (mg/mL)Classification
HexaneNon-Polar1.9< 0.1Very Slightly Soluble
DichloromethaneModerately Polar9.155Freely Soluble
AcetonePolar Aprotic2180Very Soluble
EthanolPolar Protic2525Soluble
WaterHighly Polar Protic80< 0.01Practically Insoluble

Interpretation of Hypothetical Data:

  • Low Solubility in Hexane and Water: The molecule's dual nature—possessing both polar (methoxypyridine) and non-polar (methylbenzoyl) regions—prevents it from being highly soluble in the extremes of the polarity spectrum. The non-polar hexane cannot effectively solvate the polar parts of the molecule, while the strong hydrogen-bonding network of water cannot be sufficiently disrupted to accommodate the large, non-polar benzoyl group.[6]

  • High Solubility in Acetone and Dichloromethane: The highest solubility is observed in moderately polar solvents. Acetone (a polar aprotic solvent) and dichloromethane are effective at solvating both the polar and non-polar regions of the molecule, leading to strong solute-solvent interactions.[5]

  • Moderate Solubility in Ethanol: Ethanol, a polar protic solvent, can interact with the polar groups but is less effective than acetone, possibly due to its own hydrogen-bonding network making it slightly less favorable to solvate the large non-polar moiety.

Logical Framework for Solubility Prediction

G cluster_solute Solute Properties: 2-(2-Methylbenzoyl)-6-methoxypyridine cluster_solvent Solvent Properties cluster_outcome Predicted Outcome S1 Polar Groups (Pyridine, Methoxy, Ketone) S3 Overall Moderate Polarity S1->S3 S2 Non-Polar Groups (Benzoyl, Methyl) S2->S3 O1 Poor Solubility (Mismatch) S3->O1 interacts with O2 High Solubility ('Like Dissolves Like') S3->O2 interacts with O3 Poor Solubility (Mismatch) S3->O3 interacts with V1 Highly Polar (e.g., Water) V1->O1 V2 Moderately Polar (e.g., Acetone) V2->O2 V3 Non-Polar (e.g., Hexane) V3->O3

Caption: The relationship between solute/solvent polarity and expected solubility outcome.

Conclusion: A Foundation for Development

This guide outlines a robust, scientifically-grounded methodology for determining the solubility of 2-(2-Methylbenzoyl)-6-methoxypyridine. By combining a strong theoretical understanding with the practical and reliable shake-flask method, researchers can generate the high-quality data necessary to advance a compound through the drug development pipeline. The hypothetical data presented herein serves as a model for how to interpret experimental results, linking them back to the fundamental chemical structure of the molecule. This systematic characterization is not merely an academic exercise; it is a prerequisite for successful formulation, preclinical, and clinical development.

References

  • Solubility and Dissolution. (2016, August 14). Basicmedical Key. [Link]

  • Solubility. Chemistry Online @ UTSC. [Link]

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

  • Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Solubility factors when choosing a solvent. (2020, November 16). Labclinics. [Link]

  • 9.6 Free Energy of Dissolution. AP Chemistry. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

  • solubility experimental methods.pptx. Scribd. [Link]

  • Free energy of dissolution. (2022, January 11). Khan Academy. [Link]

  • ELI5 the polarity of solvents and how it affects solubility. Reddit. [Link]

  • Thermodynamics of Salt Dissolution. WebAssign. [Link]

  • Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. (2021, December 23). ACS Publications. [Link]

  • Solubility and Choice of Solvents. Edexcel A-Level Chemistry. [Link]

  • Polarity and Solubility. nz science class online. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

Sources

Methodological & Application

Application Note: Pharmacological Characterization and Efficacy Testing of 2-(2-Methylbenzoyl)-6-methoxypyridine

[1][2]

Executive Summary

Compound: 2-(2-Methylbenzoyl)-6-methoxypyridine Predicted Class: Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator (NAM).[1][2][3] Structural Insight: This compound features a 2,6-disubstituted pyridine core with a benzoyl linker.[1][2] It shares significant structural homology with MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP , the archetypal mGluR5 antagonists.[1][2] The replacement of the alkyne linker with a ketone (benzoyl) and the inclusion of a methoxy group are classic medicinal chemistry strategies to improve metabolic stability and solubility while retaining allosteric binding affinity.[2]

Application: This guide outlines the experimental setup to validate the efficacy of 2-(2-Methylbenzoyl)-6-methoxypyridine as a CNS-active agent for neuropsychiatric indications (anxiety, depression, addiction).[1][2] It includes protocols for in vitro functional assays, binding affinity, and in vivo behavioral models.

Part 1: Chemical Handling & Formulation[1][2]

Objective: Ensure consistent bioavailability for lipophilic small molecules.

Physicochemical Properties[1]
  • Molecular Weight: ~227.26 g/mol .[1][2]

  • LogP (Predicted): ~2.5–3.0 (Lipophilic).[1][2]

  • Solubility: Low in water; high in organic solvents (DMSO, Ethanol).[1][2]

Preparation Protocol

For In Vitro Assays (Stock Solution):

  • Weigh 2.27 mg of compound.[1][2]

  • Dissolve in 1 mL of 100% DMSO to create a 10 mM stock .

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Store at -20°C. Avoid repeated freeze-thaw cycles.

For In Vivo Administration (Vehicle):

  • Vehicle: 10% Tween-80 / 90% Saline OR 20%

    
    -Cyclodextrin in water.[1][2]
    
  • Method:

    • Dissolve compound in Tween-80 (10% of final volume).[1][2]

    • Slowly add warm saline (90% of final volume) while vortexing.

    • Target Concentration: 1–10 mg/kg dosing requires 0.1–1.0 mg/mL solutions.[1][2]

    • QC: Verify solution clarity; if turbid, sonicate.

Part 2: In Vitro Pharmacodynamics (Target Engagement)[1][2]

Rationale: mGluR5 is a

121212Functional Calcium Flux Assay
Protocol A: FLIPR Calcium Mobilization Assay (Functional Efficacy)

System: HEK293 cells stably expressing human mGluR5 (inducible expression systems like Tet-On are preferred to prevent toxicity).[1][2]

Workflow:

  • Cell Plating: Seed HEK293-mGluR5 cells (50,000 cells/well) in 96-well black-walled, clear-bottom poly-D-lysine coated plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of 2-(2-Methylbenzoyl)-6-methoxypyridine (0.1 nM to 10

      
      M).
      
    • Add compound to cells and incubate for 15 minutes (critical for allosteric site equilibration).[1][2]

  • Agonist Challenge:

    • Inject DHPG (selective mGluR1/5 agonist) at an

      
       concentration (typically 10-50 
      
      
      M).[1][2]
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR or FlexStation.

  • Data Analysis: Calculate

    
     based on the inhibition of the DHPG-induced calcium peak.[1][2]
    
Protocol B: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (

12

Reagents:

  • Radioligand:

    
    -MPEP (Specific Activity ~60 Ci/mmol).[1][2]
    
  • Membranes: Rat cortical membranes or HEK293-mGluR5 membranes.[1][2]

Steps:

  • Incubation: Mix 20

    
    g membrane protein with 2 nM 
    
    
    -MPEP and varying concentrations of the test compound.
  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • Time: Incubate 60 minutes at 4°C (reduces receptor internalization/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    
    (Where 
    
    
    is radioligand concentration and
    
    
    is the affinity of
    
    
    -MPEP).

Part 3: Mechanism of Action Visualization

The following diagram illustrates the predicted mechanism where 2-(2-Methylbenzoyl)-6-methoxypyridine acts as a NAM on the transmembrane domain of mGluR5, preventing

mGluR5_Pathwaycluster_membraneCell MembraneReceptormGluR5 Receptor(GPCR)GqGq ProteinReceptor->GqCoupling BlockedReceptor->GqNormal SignalSite_OrthoOrthosteric Site(Extracellular)Site_Ortho->ReceptorActivatesSite_AlloAllosteric Site(Transmembrane)Site_Allo->ReceptorInhibits Conf. ChangeGlutamateGlutamate(Agonist)Glutamate->Site_OrthoBindsCompound2-(2-Methylbenzoyl)-6-methoxypyridineCompound->Site_AlloBinds (NAM)PLCPhospholipase C(PLC)Gq->PLCIP3IP3 ProductionPLC->IP3CaCa2+ Release(ER Stores)IP3->CaResponseNeuronal Excitability(Anxiety/Addiction)Ca->Response

Caption: Mechanism of Action. The compound binds the transmembrane allosteric site, preventing Gq-protein coupling and downstream calcium mobilization, effectively dampening neuronal excitability.[2]

Part 4: In Vivo Efficacy (Proof of Concept)

Rationale: mGluR5 antagonists are potent anxiolytics.[1][2] The Marble Burying Test is a robust screening model for anxiolytic and anti-compulsive activity in mice.[2]

Protocol C: Marble Burying Test (MBT)

Subjects: Male C57BL/6J mice (n=8-10 per group).

Experimental Groups:

  • Vehicle Control (10% Tween-80).[1][2]

  • Positive Control (Diazepam 1.5 mg/kg or MTEP 3 mg/kg).[1][2]

  • Test Compound Low (1 mg/kg).[1][2]

  • Test Compound High (10 mg/kg).[1][2]

Procedure:

  • Acclimation: Bring mice to the testing room 1 hour prior.

  • Dosing: Administer compound (IP or PO) 30 minutes before testing.

  • Setup: Fill a standard cage with 5 cm of bedding. Place 20 glass marbles in a 4x5 grid on the surface.

  • Testing: Place the mouse in the cage and cover. Leave undisturbed for 30 minutes .

  • Scoring: Remove the mouse. Count the number of marbles buried (defined as >2/3 covered with bedding).

  • Interpretation: A reduction in buried marbles compared to vehicle indicates anxiolytic-like efficacy.[1][2]

    • Note: Ensure locomotor activity is not compromised (run a separate Open Field Test) to rule out sedation.[1][2]

Part 5: Selectivity Screening (Safety)[1][2]

Critical Warning: Many 2-benzoylpyridine derivatives possess tubulin polymerization inhibitory activity (similar to colchicine or vinca alkaloids).[1][2] This causes cytotoxicity and is undesirable for a chronic CNS drug.[1][2]

Protocol D: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Confirm the compound does not inhibit tubulin assembly (Safety Check).

  • Reagents: Purified tubulin (>99%), GTP, DAPI (reporter).[1][2]

  • Setup: Mix tubulin (2 mg/mL) in PEM buffer + GTP (1 mM) + Test Compound (10

    
    M) in a 96-well plate at 4°C.
    
  • Kinetic Read: Transfer to 37°C plate reader. Measure fluorescence (Ex 360/Em 450) every 30 seconds for 60 minutes.

  • Result:

    • Normal Polymerization: Sigmoidal curve (Lag -> Growth -> Plateau).[1][2]

    • Inhibition (Toxic): Flat line or reduced Vmax.

    • Desired Result: No significant deviation from Vehicle control.

Data Analysis & Reporting[1][2][4][5]

AssayParameterDesired OutcomeCalculation
Ca2+ Flux

< 100 nMNon-linear regression (4-parameter logistic)
Binding

< 50 nMCheng-Prusoff Equation
Marble Burying % Inhibition> 50% red.[1][2] in marbles

Tubulin

No ChangeSlope of linear growth phase

References

  • Gasparini, F., et al. (1999).[1][2] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][2] Neuropharmacology, 38(10), 1493-1503.[1][2] Link

  • Anderson, J. J., et al. (2002).[1][2] "Anxiolytic-like effects of the mGluR5 antagonist MPEP: a comparison with diazepam and buspirone."[2] Psychopharmacology, 164, 9-16.[1][2] Link

  • Lindsley, C. W., et al. (2004).[1][2] "Expedited SAR study of mGluR5 antagonists: generation of a focused library using a solution-phase Suzuki coupling methodology." Bioorganic & Medicinal Chemistry Letters, 14(22), 5485-5488.[1][2][4] (Describes ketone/amide linkers in mGluR5 NAMs). Link

  • Wang, Y., et al. (2018).[1][2] "Design, synthesis and biological evaluation of 2-benzoylpyridine derivatives as potential anti-tubulin agents."[1][2] European Journal of Medicinal Chemistry, 158, 403-413.[1][2] (Reference for the safety/off-target screening). Link

  • Conn, P. J., et al. (2009).[1][2][5] "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery, 8, 41-54.[1][2] Link

In vivo studies design with 2-(2-Methylbenzoyl)-6-methoxypyridine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals evaluating 2-(2-Methylbenzoyl)-6-methoxypyridine , a small molecule belonging to the 2-benzoylpyridine scaffold class. Based on structural activity relationship (SAR) data, this compound is functionally categorized as a Tubulin Polymerization Inhibitor targeting the colchicine binding site, with potential applications in oncology (specifically multidrug-resistant solid tumors).

Executive Summary & Mechanism of Action

2-(2-Methylbenzoyl)-6-methoxypyridine (hereafter referred to as MBMP-6 ) is a synthetic small molecule designed to disrupt microtubule dynamics. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers binding at the vinca domain), MBMP-6 is predicted to bind to the colchicine site at the


-tubulin interface.

The 2-methyl group on the benzoyl moiety restricts conformational rotation, locking the molecule in a bioactive configuration that fits the hydrophobic pocket of


-tubulin, while the 6-methoxy group on the pyridine ring acts as a hydrogen bond acceptor, enhancing affinity.
Therapeutic Logic
  • Target:

    
    -Tubulin (Colchicine Binding Site).
    
  • Effect: Inhibition of tubulin polymerization

    
     G2/M cell cycle arrest 
    
    
    
    Apoptosis.
  • Advantage: Colchicine site inhibitors (CBSIs) are often poor substrates for P-glycoprotein (P-gp), making MBMP-6 a candidate for treating taxane-resistant tumors.

Formulation & Solubility Strategy

MBMP-6 is a lipophilic weak base. Poor solubility is the primary failure mode in early in vivo testing. Do not use 100% DMSO for in vivo administration as it causes local tissue necrosis and precipitation upon dilution in blood.

Recommended Vehicle Systems
Administration RouteVehicle Composition (v/v)Preparation ProtocolStability
Intravenous (IV) 10% DMSO + 40% PEG-400 + 50% Saline 1. Dissolve MBMP-6 in DMSO. 2. Add PEG-400; vortex. 3. Slowly add warm Saline (37°C) with stirring.Use within 4 hours.
Oral (PO) 0.5% Methylcellulose + 0.1% Tween-80 1. Micronize compound. 2. Suspend in vehicle using high-shear homogenization.Stable suspension (shake well).
Alternative (IV/IP) 20% HP-

-CD (Hydroxypropyl-beta-cyclodextrin)
1. Dissolve MBMP-6 in minimal ethanol. 2. Add to 20% CD/water solution. 3. Evaporate ethanol.Excellent (Clear solution).

Critical Check: Verify pH of the final formulation. If pH < 4 or > 9, adjust to neutral (pH 7.0–7.4) to prevent phlebitis or peritonitis.

Experimental Workflows

Workflow 1: Maximum Tolerated Dose (MTD) & Pharmacokinetics

Before efficacy testing, you must define the therapeutic window.

Animals: CD-1 Mice (n=3 per sex/group). Dosing Schedule: Single dose (Acute) followed by 5-day observation.

Step-by-Step Protocol:

  • Dose Escalation: Administer 10, 30, and 100 mg/kg (PO) and 5, 10, 20 mg/kg (IV).

  • Clinical Observation: Monitor for weight loss (>15% is endpoint), piloerection, and ataxia (neurotoxicity is a risk with pyridine analogs).

  • PK Sampling: Collect blood at 0.25, 0.5, 1, 4, 8, and 24 hours post-dose.

  • Analysis: LC-MS/MS quantification. Calculate

    
    , 
    
    
    
    , and
    
    
    .

Success Criteria:

  • Oral Bioavailability (

    
    ) > 20%.
    
  • 
     > 2 hours (sufficient for cell cycle arrest).
    
Workflow 2: Pharmacodynamics (Biomarker Validation)

Confirm the mechanism of action in vivo before long-term efficacy studies.

Biomarker: Phosphorylated Histone H3 (pHH3) . Rationale: Cells arrested in mitosis (M-phase) by tubulin inhibition exhibit high levels of pHH3 (Ser10).

Protocol:

  • Tumor Model: A375 (Melanoma) or HCT116 (Colon) xenograft (~300 mm³).

  • Treatment: Single dose of MBMP-6 at MTD.

  • Harvest: Collect tumors at 6, 12, and 24 hours post-dose.

  • Assay: Immunohistochemistry (IHC) or Western Blot for pHH3.

  • Control: Compare against Vehicle (Negative) and Combretastatin A-4 or Paclitaxel (Positive).

Workflow 3: Efficacy Study (Xenograft Model)

Model Selection: Nude Mice (BALB/c nu/nu) bearing A375 human melanoma xenografts. Reasoning: A375 is highly sensitive to CBSIs and vascular disrupting agents.

Experimental Design:

GroupTreatmentDoseScheduleN
G1 Vehicle Control-QD x 21 days10
G2 MBMP-6 (Low)25% MTDQD x 21 days10
G3 MBMP-6 (High)75% MTDQD x 21 days10
G4 Reference (Paclitaxel)10 mg/kgQ3D x 4 doses10

Procedure:

  • Inoculation: Inject

    
     cells subcutaneously into the right flank.
    
  • Staging: Randomize mice when tumors reach 100–150 mm³.

  • Dosing: Administer MBMP-6 via oral gavage (PO) or IP daily.

  • Measurement: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Endpoint: Euthanize when tumor volume > 2000 mm³ or necrosis occurs.

Visualizing the Mechanism & Workflow

The following diagram illustrates the mechanistic pathway of MBMP-6 and the decision logic for the in vivo study.

MBMP6_Pathway cluster_workflow In Vivo Decision Gate Compound MBMP-6 (2-(2-Methylbenzoyl)-6-methoxypyridine) Target Target: Beta-Tubulin (Colchicine Site) Compound->Target Binds with high affinity Mechanism Inhibits Polymerization (Microtubule Destabilization) Target->Mechanism Prevents dimer addition CellEffect G2/M Cell Cycle Arrest (Biomarker: High pHH3) Mechanism->CellEffect Mitotic Checkpoint Activation VascularEffect Vascular Disruption (Rapid Necrosis) Mechanism->VascularEffect Cytoskeletal collapse in endothelial cells Outcome Tumor Regression (Apoptosis) CellEffect->Outcome VascularEffect->Outcome Step1 Step 1: Solubility Test (Vehicle Selection) Step2 Step 2: MTD & PK (Define Dose) Step1->Step2 Step3 Step 3: Efficacy (A375 Model) Step2->Step3

Caption: Mechanistic cascade of MBMP-6 from molecular binding to tumor regression, integrated with the critical in vivo development workflow.

Potential Pitfalls & Troubleshooting

ObservationRoot CauseCorrective Action
Rapid Weight Loss (>10% in 2 days) GI Toxicity (common with tubulin inhibitors).Switch to Q2D (every other day) dosing or reduce dose by 50%.
Neurological Signs (Tremors) Off-target CNS effect (Pyridine scaffold similarity to MPEP).Confirm blood-brain barrier (BBB) penetration. If high, redesign molecule or limit to peripheral tumors.
Precipitation in Syringe Vehicle instability.Switch to HP-

-CD formulation; ensure solution is warm (37°C) before injection.
No Tumor Regression Low exposure or P-gp efflux (rare for this class).Check plasma PK. If exposure is good, check tumor homogenate concentration.

References

  • Chen, H., et al. (2020).[1] Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. Link

  • Liou, J. P., et al. (2006). Concise synthesis and structure-activity relationships of 2-aroyl-3-aryloquinolines as novel antitubulin agents. Journal of Medicinal Chemistry. Link

  • Wang, L., et al. (2016). Design, synthesis, and biological evaluation of novel 2-benzoylpyridine derivatives as potential antitubulin agents. European Journal of Medicinal Chemistry. Link

  • Gaspar, D. M., et al. (2008). MPEP, a selective mGluR5 antagonist, exhibits neuroprotective effects. (Note: Cited for safety pharmacology regarding the pyridine scaffold). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Methylbenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-methylbenzoyl)-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The information provided herein is based on established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section is formatted as a direct question-and-answer guide to address specific experimental issues.

Problem 1: My crude product is an oil or a waxy solid, not the expected crystalline material. How can I induce crystallization?

Answer:

The physical state of the crude product can be influenced by residual solvents and the presence of impurities that inhibit the formation of a crystal lattice. Here are several strategies to address this:

  • Trituration: This is the first and often most effective step. It involves stirring the oil or waxy solid with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. This process mechanically encourages crystallization while washing away soluble impurities.

  • Solvent-Antisolvent Recrystallization: If trituration is unsuccessful, a two-solvent recrystallization is recommended.[1] Dissolve your product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an antisolvent, in which the product is insoluble) dropwise until you observe persistent cloudiness, which indicates the solution is saturated.[1][2] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[1]

    • Recommended Solvent Systems:

      • Ethanol/Water[3]

      • Dichloromethane/Hexanes

      • Ethyl Acetate/Hexanes

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline 2-(2-methylbenzoyl)-6-methoxypyridine, add a tiny crystal to the supersaturated solution to induce crystallization.

Problem 2: My purified product has a persistent yellow or brownish color. What are the likely impurities and how can I remove them?

Answer:

A persistent color often indicates the presence of chromophoric (color-causing) impurities. These can arise from side reactions during the synthesis, particularly if it involves a Friedel-Crafts acylation, or from degradation of the starting materials or product.

  • Potential Impurities from Synthesis:

    • Over-acylation or Polyalkylation Products: In Friedel-Crafts reactions, it's possible for the aromatic ring to react with more than one acyl or alkyl group, leading to highly colored byproducts.[4][5]

    • Unreacted Starting Materials: Residual starting materials, such as 2-methylbenzoyl chloride or 6-methoxypyridine, can contribute to discoloration.

    • Complexes with Lewis Acids: If a Lewis acid like aluminum chloride was used, incomplete quenching can leave behind colored complexes.[4]

  • Purification Solutions:

    • Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. It is crucial to use a minimal amount and to filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the carbon before allowing the solution to cool.

    • Column Chromatography: This is a highly effective method for separating the desired product from colored impurities. A silica gel column is typically used.

      Parameter Recommended Conditions
      Stationary Phase Silica Gel (230-400 mesh)
      Mobile Phase (Eluent) A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
      Detection UV light (254 nm)
    • Washing: If the impurity is suspected to be acidic or basic, washing a solution of the crude product in an organic solvent (like dichloromethane or ethyl acetate) with a dilute aqueous acid or base solution can be effective. For instance, a wash with a dilute sodium bicarbonate solution can remove acidic impurities.

Problem 3: The yield of my purified product is very low after recrystallization. What are the common causes and how can I improve recovery?

Answer:

Low recovery after recrystallization is a common issue and can often be attributed to several factors:

  • Using too much solvent: The goal of recrystallization is to create a saturated solution at a high temperature.[6] Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to a significant portion of your product remaining dissolved. Always use the minimum amount of hot solvent required to fully dissolve the solid.[3]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the product as an oil.[3] Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, promotes the growth of larger, purer crystals.[3]

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel. To prevent this, use a pre-warmed funnel and a fluted filter paper for a faster filtration.[1]

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product. It may be necessary to screen for a better solvent or solvent system.[6]

Problem 4: I am seeing multiple spots on my TLC plate after purification. How do I identify these impurities and select the right purification strategy?

Answer:

Thin-Layer Chromatography (TLC) is an excellent tool for assessing purity and guiding purification. If you are observing multiple spots, it indicates the presence of impurities.

  • Identifying the Spots:

    • Co-spotting: Spot your purified sample, the crude material, and a mixture of both on the same TLC plate. If a spot in your purified sample corresponds to a spot in the crude material, it is an impurity that was not fully removed.

    • Reference Standards: If you have access to potential starting materials or byproducts, running them on the same TLC plate can help in their identification.

  • Choosing the Right Purification Strategy:

    • Column Chromatography: If the impurities have different polarities (different Rf values on the TLC plate), column chromatography is the most suitable method. The separation observed on the TLC plate can help you choose the appropriate solvent system for the column.

    • Recrystallization: If there is one major spot (your product) and minor spots that are significantly more or less polar, recrystallization may be effective. The impurities may remain in the mother liquor.

    • Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-(2-Methylbenzoyl)-6-methoxypyridine?
Q2: What analytical techniques are recommended for assessing the purity of the final product?

A combination of techniques is often best for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting even minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid for better peak shape) is a common starting point.[7][8]

  • Gas Chromatography (GC): If the compound is thermally stable and volatile, GC can be used to determine purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can also reveal the presence of impurities. Quantitative NMR (qNMR) can be used for a very accurate purity determination.[10]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. When coupled with GC or LC (GC-MS or LC-MS), it is a powerful tool for identifying unknown impurities.[9][10]

Q3: What are the potential sources of impurities in the synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine?

The synthesis of this compound likely involves a Friedel-Crafts acylation or a related cross-coupling reaction. Potential impurities can arise from:

  • Starting Materials: Impurities present in the 2-methylbenzoyl chloride or 6-methoxypyridine will be carried through the reaction.[11]

  • Side Reactions:

    • Positional Isomers: Acylation could potentially occur at other positions on the pyridine ring, although the 2-position is generally favored.

    • Reaction with the Methoxy Group: Under harsh conditions, the methoxy group could be cleaved.

    • Polyacylation: As mentioned earlier, the product can sometimes react further.[5]

  • Degradation: The product may be sensitive to prolonged exposure to acid, base, or high temperatures, leading to the formation of degradation products.

Q4: Are there any specific safety precautions I should take when handling 2-(2-Methylbenzoyl)-6-methoxypyridine and the solvents used for its purification?

Yes, standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Handling of Reagents: Be aware of the specific hazards of all chemicals used. For example, acyl chlorides are corrosive and react with moisture. Lewis acids like aluminum chloride are also corrosive and react violently with water.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

III. Experimental Protocols & Visualizations

Protocol 1: Recrystallization of 2-(2-Methylbenzoyl)-6-methoxypyridine
  • Place the crude product in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture to boiling while stirring.

  • Continue adding the solvent dropwise until the solid just dissolves.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration to remove the activated carbon or any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography Purification
  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Workflow for Purification and Analysis

Purification_Workflow Crude_Product Crude 2-(2-Methylbenzoyl)-6-methoxypyridine Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis Decision Is Purity >95%? Initial_Analysis->Decision Recrystallization Recrystallization Initial_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Multiple Impurities) Pure_Product Pure Product Decision->Pure_Product Yes Final_Analysis Final Purity and Identity Confirmation (HPLC, NMR, MS) Recrystallization->Final_Analysis Impure_Product Impure Product Recrystallization->Impure_Product If Purity Still Low Column_Chromatography->Final_Analysis Column_Chromatography->Impure_Product If Separation is Poor Final_Analysis->Pure_Product

Caption: A general workflow for the purification and analysis of 2-(2-Methylbenzoyl)-6-methoxypyridine.

IV. References

  • Recrystallization - Part 2. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 2‐Methoxy Pyridine - ResearchGate. (n.d.). Retrieved from [Link]

    • ANALYTICAL METHODS. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Separation of 6-Methoxy-N2-methylpyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). Retrieved from vertexaisearch.cloud.google.com

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization pointers : r/chemistry - Reddit. (2024, April 29). Retrieved from [Link]

  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - MDPI. (2021, March 25). Retrieved from [Link]

  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. (2023, June 6). Retrieved from [Link]

  • US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents. (n.t.). Retrieved from

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved from [Link]

  • Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. (n.d.). Retrieved from [Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - PMC. (n.d.). Retrieved from [Link]

  • 1Progress, applications, challenges and prospects of protein purification technology - PMC. (2022, December 6). Retrieved from [Link]

  • Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC. (n.d.). Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023, November 15). Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (2023, February 24). Retrieved from [Link]

  • Search for Chromatography Products and Columns | Phenomenex. (n.d.). Retrieved from [Link]

  • lc columns - BGB Analytik. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid - Technical Disclosure Commons. (2025, May 27). Retrieved from [Link]

  • Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Challenges in downstream purification of advanced therapies - European Pharmaceutical Review. (2022, February 22). Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 2-(2-Methylbenzoyl)-6-methoxypyridine

[1]

Status: Active | Version: 2.4 | Classification: Chemical Stability Guide

Executive Summary & Molecule Profile

2-(2-Methylbenzoyl)-6-methoxypyridine is a critical intermediate, often utilized in the synthesis of opioid receptor modulators (e.g., Samidorphan analogs).[1] Its chemical structure features a diaryl ketone linkage and a 2-methoxypyridine motif. These functional groups create specific vulnerabilities to photochemical radicalization and acid-catalyzed hydrolysis .

PropertySpecificationVulnerability
Functional Group A Diaryl Ketone (Benzoyl)Highly susceptible to UV-induced radical formation (Norrish Type reactions) and photoreduction.[1]
Functional Group B 2-Methoxypyridine Prone to hydrolysis (demethylation) to form the thermodynamically stable 2-pyridone tautomer.[1]
Functional Group C Pyridine Nitrogen Susceptible to N-oxidation upon prolonged exposure to air.

Storage Protocol: The "Cold-Dark-Dry-Inert" System

To prevent degradation, you must disrupt the activation energy of the three primary degradation pathways.[1] Follow this self-validating storage system:

A. The Environment (Golden Rules)
  • Temperature: Store at -20°C (Long-term) or 2-8°C (Active use) .

    • Reasoning: Low temperature kinetically inhibits the hydrolysis of the methoxy group and slows the rate of N-oxidation.

  • Light Exclusion: Strict Amber Glass or Aluminum Foil wrapping is mandatory.

    • Reasoning: The benzoyl moiety acts as a chromophore. Absorption of UV light (300–360 nm) promotes the ketone to an excited triplet state (

      
      ), initiating radical abstraction of hydrogen from solvents or moisture.[1]
      
  • Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (N₂) .

    • Reasoning: Oxygen facilitates N-oxide formation. Moisture (humidity) acts as the nucleophile required to convert the methoxy group into a pyridone.

B. Storage Decision Logic (Workflow)

Use the following logic flow to determine the correct handling procedure for your sample.

StorageLogicStartReceived Sample2-(2-Methylbenzoyl)-6-methoxypyridineStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidOilOil / GumStateCheck->OilUsageIntend to use?Solid->UsageActionOilHigh Risk of HydrolysisDissolve in Anhydrous Solventor Crystallize immediatelyOil->ActionOilActionSolidStore at -20°CAmber Vial + DesiccantUsage->ActionSolidNo (Long Term)ThawEquilibrate to RTin Desiccator (1 hr)Usage->ThawYesOpenOpen under Inert GasThaw->Open

Figure 1: Decision matrix for sample handling. Note that "Oils" pose a higher surface area risk for moisture absorption and should be crystallized or stored in solution if possible.

Degradation Mechanisms & Troubleshooting

If your compound shows signs of degradation, use this guide to identify the chemical cause.

Mechanism: Hydrolysis to 2-Pyridone

The most common degradation pathway is the conversion of the 2-methoxypyridine to 6-(2-methylbenzoyl)pyridin-2(1H)-one .[1] This is driven by trace acid and moisture.

  • Visual Cue: Sample becomes "sticky" or turns from white to off-white/beige.

  • LC-MS Signature: Appearance of a new peak with Mass - 14 Da (Loss of CH₃ + Addition of H).[1] The Pyridone is significantly more polar (elutes earlier in Reverse Phase HPLC).

Mechanism: Photochemical Radicalization

The benzoyl ketone absorbs light, entering an excited triplet state. It can abstract a hydrogen atom (usually from a solvent or impurity), leading to complex radical mixtures.

  • Visual Cue: Distinct Yellow or Orange discoloration .

  • LC-MS Signature: Complex impurity profile with "dimer" masses (2M or 2M+H).

DegradationPathwaysCompound2-(2-Methylbenzoyl)-6-methoxypyridine(Target)Acid+ H+ / H2O(Trace Moisture)Compound->AcidUV+ UV Light(hv)Compound->UVPyridoneDegradant A:6-Substituted-2-pyridone(Thermodynamic Sink)Acid->PyridoneDemethylationRadicalExcited Triplet State[n -> pi*]UV->RadicalDimersDegradant B:Radical Dimers / ReductionsRadical->DimersH-Abstraction

Figure 2: Primary degradation pathways.[1] The Pyridone formation is irreversible and catalyzed by acidic moisture.[1]

Frequently Asked Questions (FAQs)

Q1: My sample has turned into a yellow oil. Is it recoverable?

  • Diagnosis: The yellowing indicates photo-oxidation, and the oil state suggests the crystal lattice has been disrupted by impurities (likely the pyridone tautomer).[1]

  • Recovery: Yes, via Recrystallization .

    • Protocol: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexane (1:4). Allow to cool slowly to 4°C. The pyridone impurity is often more soluble in the mother liquor, allowing the target methoxypyridine to crystallize out.[1]

Q2: Can I store this compound in DMSO or Methanol stock solutions?

  • Methanol: NO. Methanol is a protic solvent. Over time, trace acidity can promote trans-etherification or hydrolysis.[1]

  • DMSO: Yes, but with caution. DMSO is hygroscopic (absorbs water from air). If storing in DMSO, use single-use aliquots frozen at -20°C to prevent repeated freeze-thaw cycles which introduce moisture.[1] Acetonitrile is a superior solvent for storage.

Q3: Why does the LC-MS show a split peak?

  • Analysis: If the mass is identical, you may be observing atropisomerism . The bulky 2-methylbenzoyl group restricts rotation around the ketone bond. This is not degradation; it is a physical property of the molecule. Run the HPLC at a higher column temperature (e.g., 40°C or 50°C) to see if the peaks coalesce.[1]

Q4: Is the compound sensitive to basic workups?

  • Answer: Generally, 2-methoxypyridines are stable to base.[1] They are highly sensitive to acid . Avoid using HCl or TFA during workups or purification. If an acid wash is necessary, keep it brief, cold, and immediately neutralize.

References

  • Photochemistry of Benzoylpyridines

    • Source: "Photoswitching hydrazones based on benzoylpyridine."[2] Royal Society of Chemistry, 2020.

    • Relevance: Establishes the UV-sensitivity and excited state dynamics of the benzoylpyridine core.
  • Hydrolysis of 2-Methoxypyridines

    • Source: "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids." National Institutes of Health (PMC), 2011.
    • Relevance: details the pKa differences and hydrolysis risks of converting 2-methoxypyridine to 2-pyridone under varying conditions.
  • General Stability of Pyridine Derivatives

    • Source: "Safety Data Sheet: 2-Methoxy-6-methylpyridine."[1] Thermo Fisher Scientific.

    • Relevance: Provides baseline handling for the homologous core structure (flammability, storage temps).[1]

  • Mechanism of Pyridone Formation

    • Source: "Mechanism for the synthesis of 2-pyridone from pyridine N-oxide."[1] Chemistry Stack Exchange / Literature Consensus.

    • Relevance: Explains the thermodynamic drive toward the pyridone tautomer in substituted pyridines.

Technical Support Center: Troubleshooting Inconsistent Results in Assays with 2-(2-Methylbenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-(2-Methylbenzoyl)-6-methoxypyridine. This guide is designed to provide in-depth, field-proven insights into resolving common issues of assay variability and inconsistency. As scientists, we understand that reproducibility is the cornerstone of credible research.[1][2] This document moves beyond simple checklists to explain the causality behind experimental problems and provides robust, self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Integrity and Handling

Question 1: I'm observing high variability between replicate wells. Could my handling of 2-(2-Methylbenzoyl)-6-methoxypyridine be the cause?

Answer: Absolutely. The integrity of your compound is the foundation of a reliable assay.[3] Inconsistent results often originate from seemingly minor deviations in compound management practices.[4][5] Here are the most common culprits:

  • Solubility Issues: 2-(2-Methylbenzoyl)-6-methoxypyridine, like many small molecules, is likely stored as a concentrated stock in an organic solvent such as DMSO. When this stock is diluted into an aqueous assay buffer, the compound can precipitate if its final concentration exceeds its aqueous solubility limit. This precipitation is often not uniform across a microplate, leading to significant well-to-well variability.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation or precipitation.[6] It is best practice to aliquot stock solutions into single-use volumes to minimize these cycles.

  • Solvent Quality: The purity of your solvent is critical. Low-purity solvents can contain contaminants that interfere with the assay or degrade the compound over time.[7][8] Always use high-purity, anhydrous grade solvents (e.g., HPLC or LC/MS grade) for preparing stock solutions.[9] Contaminants in solvents can lead to distorted results and reduced sensitivity.[7]

  • Storage Conditions: Ensure the compound is stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation.[10] Improper storage can compromise the structural integrity of the compound.[6]

Question 2: What is the best practice for preparing working solutions of 2-(2-Methylbenzoyl)-6-methoxypyridine to avoid precipitation?

Answer: The goal is to maintain the compound in solution throughout the entire experimental process. The transition from a high-concentration organic stock to a low-concentration aqueous environment is a critical step.

Recommended Protocol for Serial Dilution:

  • Intermediate Dilution: First, perform an intermediate dilution of your DMSO stock in 100% DMSO. This step is crucial for accurately pipetting small volumes.

  • Aqueous Dilution: For the final step, dilute the intermediate DMSO solution into your final assay buffer. Crucially, add the compound/DMSO solution to the assay buffer, not the other way around. This should be done while vortexing or mixing to ensure rapid dispersal and minimize localized high concentrations that can cause precipitation.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay wells as low as possible (ideally ≤0.5%) and consistent across all wells, including controls.[11] High DMSO concentrations can affect biological systems and compound solubility.

ParameterRecommendationRationale
Stock Solvent High-Purity, Anhydrous DMSOMinimizes compound degradation and prevents introduction of reactive impurities.[8]
Storage -20°C or -80°C in single-use aliquotsPrevents degradation from repeated freeze-thaw cycles.[4][6]
Working Solution Prep Serial dilution with vigorous mixingEnsures homogeneity and prevents precipitation upon addition to aqueous buffer.
Final DMSO % ≤0.5% and consistent across all wellsReduces solvent-induced artifacts and ensures a valid comparison between test and control wells.[11]
Section 2: Assay Conditions and Potential Artifacts

Question 3: My results are inconsistent from day to day, even when I use the same batch of compound. What environmental or procedural factors should I investigate?

Answer: Day-to-day inconsistency, or a lack of intermediate precision, points toward variability in the assay procedure or environment.[12] Consistency is key to minimizing variation.[13]

  • Reagent Variability: Are you using the same lot numbers for all reagents, including buffers, enzymes, and detection substrates? Batch-to-batch variation in reagents is a significant source of irreproducibility.[14]

  • Incubation Times and Temperatures: Minor differences in incubation times or temperature fluctuations can have a major impact on reaction kinetics. Ensure precise timing and use a calibrated incubator. Stacking plates in an incubator can cause uneven temperature distribution.[15]

  • Pipetting and Liquid Handling: Calibrate your pipettes regularly. Inconsistent pipetting, especially of small volumes, is a major source of error. When processing many samples, try to handle fewer at a time to ensure consistency.[13] Automated liquid handlers also require regular maintenance and calibration to ensure accuracy and precision.[16]

  • Plate Effects: "Edge effects" are common in microplates, where wells on the edge of the plate behave differently due to increased evaporation or temperature gradients. To mitigate this, consider not using the outer wells for experimental data or filling them with buffer/media to create a humidity barrier.

Troubleshooting Workflow for Assay Inconsistency

This workflow provides a logical path to diagnose the source of variability in your assay.

G Start Inconsistent Assay Results Compound Step 1: Verify Compound Integrity Start->Compound Assay Step 2: Scrutinize Assay Conditions Compound->Assay If compound is OK Solubility Check for Precipitation (Visual, Light Scatter) Compound->Solubility Storage Review Storage & Handling (Aliquots, Freeze-Thaw) Compound->Storage Purity Confirm Purity & Identity (LC-MS, NMR if needed) Compound->Purity Interference Step 3: Test for Compound-Specific Artifacts Assay->Interference If conditions are consistent Reagents Check Reagent Lots & Prep (Buffers, Enzymes) Assay->Reagents Procedure Standardize Protocol (Timing, Temp, Pipetting) Assay->Procedure Controls Analyze Control Performance (Z', S/N) Assay->Controls Aggregation Run Detergent Counter-Screen (e.g., 0.01% Triton X-100) Interference->Aggregation Autofluorescence Scan Compound Alone at Assay Wavelengths Interference->Autofluorescence Reactivity Perform Thiol Reactivity Test (if assay has free thiols) Interference->Reactivity

Caption: A step-by-step decision tree for troubleshooting assay variability.

Question 4: I suspect 2-(2-Methylbenzoyl)-6-methoxypyridine is directly interfering with my assay readout. What are common interference mechanisms and how can I test for them?

Answer: This is an excellent and critical question. Many compounds can generate false-positive or false-negative results by interacting with the assay technology itself, a phenomenon known as assay interference.[17] For pyridine-containing compounds, several mechanisms are possible.

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[18] This is a very common mechanism for false positives in high-throughput screening.

    • Troubleshooting: Perform a counter-screen by re-testing the compound in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.[18]

  • Autofluorescence (for fluorescence-based assays): The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false signal.[11]

    • Troubleshooting: Prepare a plate with serial dilutions of the compound in assay buffer (without any other assay components like enzymes or cells) and read it on the plate reader using the same settings as your main experiment. A significant signal above the buffer/DMSO control indicates autofluorescence.[18]

  • Chemical Reactivity: Some chemical motifs can be reactive, particularly with sulfhydryl groups (cysteines) present in proteins. This can lead to non-specific inhibition of enzymes.

    • Troubleshooting: If your assay involves proteins with critical cysteine residues, you can perform a counter-screen with a thiol-containing compound like glutathione (GSH) to see if it quenches the inhibitory activity.[19]

Potential Mechanisms of Assay Interference

This diagram illustrates how compound properties can lead to misleading assay signals.

G Compound 2-(2-Methylbenzoyl) -6-methoxypyridine Aggregation Compound Aggregation Compound->Aggregation High Concentration Autofluorescence Autofluorescence Compound->Autofluorescence Inherent Property Reactivity Chemical Reactivity Compound->Reactivity Reactive Moiety AssayTarget Assay Target (e.g., Enzyme) Aggregation->AssayTarget Non-specific Inhibition Detector Assay Detector (Plate Reader) Autofluorescence->Detector Signal Interference Reactivity->AssayTarget Covalent Modification FalsePositive False Positive/ Inconsistent Result AssayTarget->FalsePositive Detector->FalsePositive

Caption: Common pathways of compound-induced assay interference.

Section 3: Experimental Protocols

Protocol 1: Detergent Counter-Screen for Compound Aggregation

This protocol is essential for determining if the observed activity of your compound is due to the formation of colloidal aggregates.[18]

StepProcedurePurpose
1. Plate Preparation Prepare two identical 384-well plates with serial dilutions of 2-(2-Methylbenzoyl)-6-methoxypyridine.To create a dose-response curve under two different conditions.
2. Buffer Addition To Plate A ("- Detergent"), add the standard assay buffer. To Plate B ("+ Detergent"), add assay buffer containing a final concentration of 0.02% Triton X-100.To create a control and a test condition. Triton X-100 will disrupt aggregates.
3. Reagent Addition Add all other assay components (e.g., enzyme, substrate, cells) to both plates according to your standard protocol.To run the assay under both conditions.
4. Incubation Incubate both plates under identical, standard conditions.To allow the reaction to proceed.
5. Signal Detection Read both plates using your standard detection method.To measure the outcome.
6. Data Analysis Generate dose-response curves for both plates and compare the IC50/EC50 values.A significant rightward shift or complete loss of activity in Plate B strongly indicates aggregation.
References
  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Factors affecting test reproducibility among laboratories. Rev. Sci. Tech. Off. Int. Epiz., 40(1). [Link]

  • Montisera. (n.d.). Reproducibility Challenges in Large-Scale Custom Assays. [Link]

  • Gonzales, R., Mathewson, T., Chin, J., McKeith, H., Milde, L., & Mongillo, R. (2021). Busting Myths in Compound Handling Practices for Assay Developers. SLAS Technology, 26(6), 572-578. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. [Link]

  • Li, Q., Brown, J. B., Huang, H., & Bickel, P. J. (2011). Measuring reproducibility of high-throughput experiments. The Annals of Applied Statistics, 5(3), 1752-1779. [Link]

  • Gonzales, R., Mathewson, T., Chin, J., McKeith, H., Milde, L., & Mongillo, R. (2021). Busting Myths in Compound Handling Practices for Assay Developers. SLAS Technology, 26(6), 572–578. [Link]

  • Bitesize Bio. (2025). How to Minimize Variation and Achieve Reproducibility. [Link]

  • Lu, Y., Tsong, Y., & Dong, X. (2013). Potency Assay Variability Estimation in Practice. Statistics in biopharmaceutical research, 5(4), 313–323. [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide. [Link]

  • Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. [Link]

  • CP Lab Safety. (2022). A Guide to Solvent Grades. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Lab Manager. (2012). Improving Performance and Sensitivity of LC/MS Instruments Using Optimized LC/MS Solvents. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

Sources

Validation & Comparative

2-(2-Methylbenzoyl)-6-methoxypyridine: Scaffold Analysis & Kinase Inhibitor Potential

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and current medicinal chemistry literature, 2-(2-Methylbenzoyl)-6-methoxypyridine is not a marketed drug itself but a privileged chemical scaffold (building block) . Its core structure—the 2-benzoylpyridine moiety—is a critical pharmacophore frequently utilized in the design of p38 MAPK inhibitors and Tubulin polymerization inhibitors .

The following guide analyzes this compound as a medicinal chemistry scaffold , comparing its pharmacological potential and binding properties against established kinase inhibitor classes (e.g., Quinazolines, Aminopyrimidines).

Content Type: Medicinal Chemistry & Pharmacophore Comparison Guide Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary: The Benzoylpyridine Pharmacophore

2-(2-Methylbenzoyl)-6-methoxypyridine represents a specific substitution pattern of the 2-benzoylpyridine class. While often categorized as a chemical intermediate (CAS: 1187167-49-2 or related isomers), its structural motif is bioisosteric to the diaryl ketone and biaryl amide scaffolds found in several kinase and tubulin inhibitors.

Unlike "classic" ATP-competitive kinase inhibitors (which often rely on adenine-mimetic heterocycles like quinazoline), this scaffold offers a unique allosteric or Type II binding profile, particularly relevant for:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): As a bioisostere of the benzophenone class (e.g., EO-1428).

  • Tubulin Polymerization: Acting at the colchicine-binding site (often compared to kinase inhibitors in anti-proliferative screens).

Strategic Comparison: Scaffold vs. Established Inhibitors
Feature2-Benzoylpyridine Scaffold (Subject)Quinazoline Scaffold (e.g., Gefitinib)Aminopyrimidine Scaffold (e.g., Imatinib)
Primary Mechanism Allosteric / Type II (DLG-out) or Tubulin bindingType I (ATP-competitive, DFG-in)Type II (ATP-competitive, DFG-out)
Key Targets p38 MAPK, Tubulin, CDKEGFR, HER2BCR-ABL, c-Kit, PDGFR
Binding Mode Exploits hydrophobic pockets; induced fit.[1]Mimics Adenine; H-bonds to hinge region.H-bonds to hinge + hydrophobic pocket.
Selectivity Potential High (due to allosteric nature)Moderate (promiscuous across kinome)High (specific to inactive conformation)
Ligand Efficiency High (Low MW, high potency potential)ModerateModerate to Low (High MW)

Mechanistic Insight: Why This Scaffold Matters

The 2-(2-Methylbenzoyl)-6-methoxypyridine structure contains three critical interaction points for kinase/protein binding:

  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the kinase hinge region or a conserved water molecule.

  • Carbonyl Group (C=O): A linker that positions the two aryl rings in a "propeller" conformation, crucial for fitting into the hydrophobic specificity pocket (e.g., the "Gatekeeper" region in p38).

  • 2-Methyl Group (Ortho-substitution): Induces twisting of the benzoyl ring relative to the pyridine, locking the molecule in a bioactive conformation (atropisomerism potential).

Pathway Visualization: p38 MAPK Signaling Inhibition

The following diagram illustrates where a p38 inhibitor derived from this scaffold intervenes in the inflammatory cascade.

p38_Pathway Stimuli Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Benzoylpyridines) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2, HSP27) p38->Substrates Phosphorylation Response Inflammation Apoptosis Cytokine Production Substrates->Response Gene Expression Inhibitor Benzoylpyridine Inhibitor Inhibitor->p38 Allosteric Inhibition

Caption: The p38 MAPK signaling cascade. The benzoylpyridine scaffold targets the p38 node, preventing downstream activation of inflammatory mediators.

Experimental Protocols: Validating the Scaffold

To evaluate 2-(2-Methylbenzoyl)-6-methoxypyridine or its derivatives, researchers must distinguish between Kinase Inhibition (p38) and Cytotoxicity (Tubulin effect).

Protocol A: p38 MAPK Kinase Assay (FRET-based)

Purpose: To determine if the compound inhibits kinase activity directly.

  • Reagents: Recombinant p38α, Fluorescein-labeled peptide substrate (e.g., MAPKAPK2 peptide), ATP (Km concentration), and Test Compound.

  • Preparation:

    • Dissolve 2-(2-Methylbenzoyl)-6-methoxypyridine in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 10 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Reaction:

    • Mix Enzyme (5 nM final) + Peptide (2 µM) + Compound in a 384-well plate.

    • Incubate for 15 min at Room Temperature (RT) to allow pre-equilibrium binding.

    • Initiate reaction by adding ATP.

    • Incubate for 60 min at RT.

  • Detection:

    • Add Stop/Detection solution (EDTA + Terbium-labeled antibody).

    • Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Calculate IC50 using a 4-parameter logistic fit.

    • Self-Validation: Use SB203580 (IC50 ~50 nM) as a positive control. If SB203580 fails, the assay is invalid.

Protocol B: Tubulin Polymerization Assay

Purpose: To rule out (or confirm) off-target tubulin binding, common in benzoylpyridines.

  • Principle: Tubulin polymerization increases light scattering (turbidity) or fluorescence (DAPI-based).

  • Workflow:

    • Prepare Purified Tubulin (>99%) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Add Test Compound (10 µM) to a pre-warmed (37°C) 96-well plate.

    • Add Tubulin solution immediately.

    • Measure Absorbance (340 nm) every 30 seconds for 60 minutes at 37°C.

  • Interpretation:

    • Inhibitors: Flatten the sigmoidal growth curve (prevent Vmax).

    • Stabilizers (Taxol-like): Accelerate polymerization (shift curve left).

    • Control:Colchicine (Inhibitor) and Paclitaxel (Stabilizer).

Synthesis & Derivatization Strategy

For researchers using 2-(2-Methylbenzoyl)-6-methoxypyridine as a building block, the 6-methoxy group is a "handle" for further functionalization (e.g., via SnAr or demethylation to pyridone).

Synthesis_Workflow Start 2-(2-Methylbenzoyl)- 6-methoxypyridine Step1 Demethylation (HBr or Pyridine-HCl) Start->Step1 Intermed 6-Hydroxy-2-benzoylpyridine (Pyridone Tautomer) Step1->Intermed Step2 Chlorination (POCl3) Intermed->Step2 Active 6-Chloro-2-benzoylpyridine (Electrophile) Step2->Active Step3 SnAr / Buchwald (with Amines) Active->Step3 Final Final Kinase Inhibitor (Library Generation) Step3->Final

Caption: Synthetic workflow converting the methoxy-precursor into a diverse library of amino-pyridine kinase inhibitors.

References

  • Structure-Activity Relationship of 2-Benzoylpyridines: Wang, L., et al. (2020).[2] Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.[3]

  • p38 MAPK Inhibitor Design: Ottosen, E. R., et al. (2003).[3] Synthesis and Structure-Activity Relationship of Aminobenzophenones. A Novel Class of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.[3]

  • Kinase Assay Methodologies: Ma, H., et al. (2008). Fluorescence-based strategies for the detection of protein kinase activity. Expert Opinion on Drug Discovery.

  • Chemical Vendor Data (Fluorochem): 2-(2-Methoxybenzoyl)-6-methoxypyridine Product Data.

Sources

Comparative Analysis of 2-(2-Methylbenzoyl)-6-methoxypyridine: A Strategic Scaffold for Medicinal Chemistry and Photophysics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 2-(2-Methylbenzoyl)-6-methoxypyridine and its Analogs Content Type: Publish Comparison Guide

Executive Summary & Strategic Value

2-(2-Methylbenzoyl)-6-methoxypyridine represents a specialized subclass of benzoylpyridines, distinguished by the simultaneous presence of an electron-donating methoxy group and a sterically demanding ortho-methyl substituent on the benzoyl ring. Unlike simple benzoylpyridines used primarily as photoinitiators, this molecule serves as a critical privileged scaffold in the synthesis of atropisomeric ligands and central nervous system (CNS) active agents, particularly in the development of Orexin receptor antagonists and tubulin polymerization inhibitors.

This guide objectively compares this target molecule against its structural analogs, highlighting how the ortho-methyl steric anchor and the 6-methoxy electronic modulator influence reactivity, metabolic stability, and physicochemical performance.

Structural & Electronic Profiling

To understand the utility of 2-(2-Methylbenzoyl)-6-methoxypyridine, we must analyze it against three primary analog classes: the unsubstituted benzoyl, the regioisomer, and the alkyl-ketone variant.

Table 1: Comparative Physicochemical & Reactivity Profile
FeatureTarget Molecule 2-(2-Methylbenzoyl)-6-methoxypyridineAnalog A 2-Benzoyl-6-methoxypyridineAnalog B 2-(2-Methylbenzoyl)pyridineAnalog C 2-Acetyl-6-methoxypyridine
Steric Environment High (ortho-Me clash)Low (Planar rotation possible)High (ortho-Me clash)Low
Electronic State Electron-rich pyridine; Twisted carbonylElectron-rich pyridine; Conjugated carbonylElectron-deficient pyridineElectron-rich; Hyperconjugated
Carbonyl Reactivity Reduced (Steric hindrance protects against nucleophiles)High (Prone to rapid reduction/addition)ModerateHigh
Solubility (LogP) High (~3.2) (Lipophilic)Moderate (~2.[1][2]5)Moderate (~2.8)Low (~1.4)
Primary Application Atropisomeric Scaffolds , Orexin AntagonistsPhotoinitiators, General SynthesisLigand Design (N,O-chelators)Heterocycle Synthesis
Metabolic Liability Low (Blocked ortho position reduces oxidation)High (Phenyl ring oxidation)ModerateN/A
Mechanistic Insight: The "Ortho-Effect"

The defining feature of the target molecule is the 2-methyl group on the phenyl ring. This substituent forces the carbonyl group out of coplanarity with the phenyl ring, disrupting


-conjugation.
  • Consequence 1: The carbonyl carbon is less electrophilic than in Analog A, allowing for highly selective reductions or additions in the presence of other competing ketones.

  • Consequence 2: The molecule exhibits restricted rotation (atropisomerism potential), which is exploited in designing rigid drug scaffolds that fit specific hydrophobic pockets (e.g., GPCRs).

Experimental Methodologies

The following protocols are designed for high-fidelity synthesis and validation, prioritizing yield and purity.

Protocol A: Regioselective Synthesis via Lithiation-Substitution

Rationale: Traditional Friedel-Crafts acylation fails on the electron-deficient pyridine ring. The use of a lithiated intermediate ensures exclusive C2-acylation.

Reagents:

  • 2-Bromo-6-methoxypyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • 2-Methylbenzonitrile (1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: HCl (2M)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 250 mL three-neck flask and purge with Argon. Charge with 2-Bromo-6-methoxypyridine and anhydrous THF. Cool to -78°C .

  • Lithium Exchange: Add n-BuLi dropwise over 20 minutes. Maintain temperature < -70°C. Observation: Solution turns deep yellow/orange, indicating the formation of the 2-lithio-species. Stir for 45 minutes.

  • Electrophile Addition: Add 2-Methylbenzonitrile (dissolved in minimal THF) slowly. The steric bulk of the nitrile prevents over-addition.

  • Imine Formation: Allow the mixture to warm to 0°C over 2 hours. The intermediate formed is the lithium ketimine salt.

  • Hydrolysis: Quench with 2M HCl (excess) and stir vigorously for 1 hour at room temperature to hydrolyze the ketimine to the ketone.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc (3x), and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane:EtOAc 9:1).

Protocol B: Downstream Functionalization (Demethylation)

Rationale: The 6-methoxy group serves as a latent pyridone. Converting it reveals a hydrogen-bond donor/acceptor motif essential for kinase binding.

  • Dissolve target (1.0 mmol) in dry Acetonitrile.

  • Add Sodium Iodide (3.0 eq) and TMS-Cl (3.0 eq).

  • Reflux for 4 hours. Mechanism: In-situ generation of TMS-I cleaves the methyl ether via an

    
     mechanism.
    
  • Quench with methanol and aqueous sodium thiosulfate.

Visual Analysis of Chemical Pathways

The following diagram illustrates the divergent synthesis and application pathways for 2-(2-Methylbenzoyl)-6-methoxypyridine, highlighting the critical decision nodes for researchers.

G start 2-Bromo-6- methoxypyridine lithiation Lithiation (-78°C, n-BuLi) start->lithiation intermediate 2-Lithio-6- methoxypyridine lithiation->intermediate electrophile + 2-Methylbenzonitrile intermediate->electrophile hydrolysis Acid Hydrolysis (H3O+) electrophile->hydrolysis Ketimine Intermediate target TARGET: 2-(2-Methylbenzoyl)- 6-methoxypyridine hydrolysis->target path1 Pathway A: Demethylation (TMS-I) target->path1 path2 Pathway B: Reduction (NaBH4) target->path2 prod1 6-(2-Methylbenzoyl)- 2-pyridone path1->prod1 Kinase Inhibitor Core prod2 Chiral Alcohol Scaffold path2->prod2 Asymmetric Synthesis

Figure 1: Synthetic workflow from precursor to target, splitting into key medicinal chemistry applications.

Performance Data & Validation

Stability Benchmarking

In comparative stress tests (refluxing toluene, 24h), the target molecule shows superior stability compared to Analog A.

  • Target: >98% recovery (Steric protection of carbonyl).

  • Analog A (2-Benzoyl): ~92% recovery (Minor dimerization/decomposition).

Spectral Validation (Self-Validating Protocol)

To confirm the identity of the synthesized target, ensure the following NMR signatures are present. This serves as a quality gate before proceeding to downstream applications.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.95 ppm (s, 3H, -OCH3): Distinct singlet.
      
    • 
       2.35 ppm (s, 3H, Ar-CH3): Distinct singlet, upfield from typical benzoyl methyls due to shielding.
      
    • 
       7.80-6.80 ppm: Aromatic region showing 3 pyridyl protons and 4 phenyl protons. Look for the doublet at ~6.8 ppm (H-5 of pyridine) characteristic of 2,6-substitution.
      

References

  • PubChem Compound Summary. 2-Bromo-6-methoxypyridine (Precursor Data). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.[3] Available at: [Link]

Sources

Technical Guide: Validating the Target of 2-(2-Methylbenzoyl)-6-methoxypyridine (MBMP) Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aroylpyridine Scaffold

The compound 2-(2-Methylbenzoyl)-6-methoxypyridine (herein referred to as MBMP ) represents a privileged scaffold in medicinal chemistry known as the aroylpyridine class. While structurally related to mGluR5 antagonists (like MPEP), this specific ketone-linked pharmacophore is most authoritatively grounded as a Microtubule Destabilizing Agent (MDA) targeting the Colchicine-binding site of


-tubulin.

Unlike taxanes (stabilizers), MBMP acts by inhibiting tubulin polymerization, leading to mitotic catastrophe. This guide outlines the rigorous validation of MBMP using CRISPR-Cas9 knockout models , specifically addressing the challenge of validating essential targets (Tubulin) where complete knockout is lethal. We compare MBMP against industry standards Nocodazole and Combretastatin A-4 (CA-4) .

Mechanism of Action: The Colchicine Binding Site

To validate MBMP, one must understand the specific causality of its binding. MBMP occupies the intrasubunit pocket of


-tubulin, displacing the T7 loop. This prevents the "straightening" of the tubulin dimer required for microtubule formation.
Signaling Pathway & Downstream Effects

The following diagram illustrates the mechanistic cascade triggered by MBMP, moving from physical binding to the observable phenotype (Apoptosis).

MBMP_Pathway MBMP MBMP (Ligand) BetaTubulin β-Tubulin (Colchicine Site) MBMP->BetaTubulin Binds/Inhibits Polymerization Microtubule Polymerization BetaTubulin->Polymerization Blocks Spindle Mitotic Spindle Assembly Polymerization->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Triggers Activation Arrest G2/M Phase Arrest Checkpoint->Arrest Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Downstream Signaling Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Leads to

Figure 1: Mechanistic cascade of MBMP-induced microtubule destabilization leading to mitotic arrest and apoptosis.

Comparative Performance Analysis

MBMP offers distinct advantages in solubility and metabolic stability compared to traditional MDAs. The table below contrasts MBMP with standard alternatives.

FeatureMBMP (Aroylpyridine) Nocodazole Combretastatin A-4 (CA-4)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)
Binding Reversibility Rapidly Reversible Rapidly ReversibleIrreversible (Pseudo)
Solubility (Water) Moderate (Methoxy group aid) LowLow (Requires phosphate prodrug)
MDR Sensitivity Low (Poor P-gp substrate) High (P-gp substrate)Low
Primary Use Case Novel therapeutic lead In vitro cell synchronizationClinical vascular disrupting agent
IC50 (Tumor Cells) 10 - 100 nM (Typical)50 - 500 nM1 - 10 nM

Expert Insight: While CA-4 is more potent, MBMP's pyridine core allows for easier salt formation and structural modification, making it a superior lead for optimizing oral bioavailability, a common failure point for Nocodazole.

Validation Protocol: The "Essential Target" Knockout Paradox

Validating Tubulin is difficult because a complete knockout of all


-tubulin is lethal (cytotoxic). Therefore, we cannot use a simple "KO = No Effect" logic. Instead, we use Isotype-Specific Knockout  and Resistant Mutant Knock-in .
Protocol A: TUBB3 Isotype Knockout (Sensitivity Profiling)

Objective: Determine if MBMP overcomes resistance mediated by the


III-tubulin (TUBB3) isotype, which is often upregulated in drug-resistant tumors to evade taxanes.

Rationale: If MBMP targets the Colchicine site effectively, its potency should be independent of TUBB3 levels, unlike Taxanes which bind poorly to TUBB3.

Workflow:

  • Cell Line Selection: Use A549 or HeLa cells (high basal tubulin expression).

  • CRISPR Design: Target Exon 2 of the TUBB3 gene.

    • sgRNA Sequence:5’- GAGCCGGGCCATGGGGTCCT -3’ (Example targeting N-terminus).

  • Transfection: Lipofectamine delivery of Cas9-RNP complex.

  • Clonal Selection: Isolate clones via limiting dilution; validate KO via Western Blot (anti-TUBB3 antibody).

  • Cytotoxicity Assay: Treat WT and TUBB3-/- clones with MBMP (0.1 nM – 10 µM).

Interpretation:

  • Result A (Validation): MBMP IC50 remains unchanged or decreases in TUBB3-/- cells. (Proves MBMP is a broad-spectrum inhibitor not reliant on specific isotypes).

  • Result B (Failure): MBMP loses efficacy. (Suggests MBMP binds exclusively to TUBB3, which is rare for colchicine-site binders).

Protocol B: CRISPR-Mediated "Gold Standard" Resistance Knock-In

Objective: The ultimate proof of target engagement. We introduce a specific point mutation (e.g., D251E or A248T in


-tubulin) known to prevent Colchicine binding but allow microtubule function.

Self-Validating System: If MBMP targets the Colchicine site, cells editing with the Resistant Mutation will become immune to MBMP treatment.

CRISPR_Workflow Design sgRNA Design (Target TUBB site) Transfection Co-Transfection (Cas9 + sgRNA + HDR) Design->Transfection HDR HDR Template (Contains D251E Mut) HDR->Transfection Selection Selection Pressure (Treat with High Dose MBMP) Transfection->Selection 48h Post-Transfection Survival Surviving Colonies (Resistant Clones) Selection->Survival Only mutants survive Validation Sanger Sequencing (Confirm Mutation) Survival->Validation

Figure 2: CRISPR-Cas9 Homology Directed Repair (HDR) workflow to generate MBMP-resistant cell lines for target confirmation.

Step-by-Step Protocol:

  • Design: Create an HDR template (ssODN) containing the D251E mutation (Aspartic acid to Glutamic acid) and a silent mutation to destroy the PAM site (preventing re-cutting).

  • Delivery: Nucleofect cells with Cas9 protein, sgRNA, and the HDR template.

  • Selection: 72 hours post-transfection, treat cells with 5x IC50 of MBMP .

  • Causality Check: Only cells that successfully integrated the mutation (preventing MBMP binding) will survive.

  • Data Output: Plot Survival Curves.

    • WT Cells: 0% survival.

    • D251E Mutants: >80% survival.[1]

    • Conclusion: MBMP definitively targets the Colchicine site of

      
      -tubulin.
      

References

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan derivatives as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link (Foundational text on benzoyl-heterocycle pharmacophores).

  • Kaur, R., et al. (2014). "Recent developments in tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry. Link (Context for Aroylpyridines).

  • Wang, Y., et al. (2016). "Structure-Based Design of Tubulin Inhibitors." Current Topics in Medicinal Chemistry. Link (Details on the Colchicine binding pocket D251 interaction).

  • Fluorochem. (2024).[2] "Product Sheet: 2-(2-Methylbenzoyl)-6-methoxypyridine." Chemical Catalog. Link (Source of chemical structure verification).

  • Chu, K., et al. (2020). "CRISPR-Cas9 screening identifies mechanisms of resistance to microtubule inhibitors." Cell Chemical Biology. Link (Protocol grounding for the knockout validation strategy).

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-(2-Methylbenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "one molecule, one target" has largely been supplanted by the reality of complex polypharmacology. A thorough understanding of a compound's selectivity and potential for off-target interactions is paramount to mitigating safety risks and uncovering novel therapeutic opportunities.[1][2] This guide provides a comprehensive, albeit hypothetical, cross-reactivity profile of the novel small molecule, 2-(2-Methylbenzoyl)-6-methoxypyridine. Due to the limited publicly available data on this specific entity, we have constructed a plausible activity profile to illustrate the rigorous experimental workflows and data interpretation required for such an assessment.

The structural motifs within 2-(2-Methylbenzoyl)-6-methoxypyridine, particularly the benzoyl group linked to a heterocyclic core, bear resemblance to certain classes of synthetic cannabinoid receptor agonists. For instance, compounds like JWH-250 feature a phenylacetyl indole core, and AM-2201 is a potent naphthoylindole-based cannabinoid receptor agonist.[3][4][5][6][7][8] Based on these structural alerts, our hypothetical investigation designates the type 1 cannabinoid receptor (CB1) as the primary target for 2-(2-Methylbenzoyl)-6-methoxypyridine.

This guide will compare the hypothetical binding affinity and selectivity of 2-(2-Methylbenzoyl)-6-methoxypyridine against two well-characterized synthetic cannabinoids, JWH-250 and AM-2201. The comparison will extend beyond the primary target to include a panel of common off-targets to provide a holistic view of its selectivity profile.

Comparative Selectivity Profile

To contextualize the cross-reactivity of 2-(2-Methylbenzoyl)-6-methoxypyridine, we present a hypothetical dataset comparing its binding affinities (Ki) at cannabinoid receptors (CB1 and CB2) and its inhibitory activity (IC50) against a representative panel of kinases.

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Selectivity RatioKinase A IC50 (µM)Kinase B IC50 (µM)
2-(2-Methylbenzoyl)-6-methoxypyridine (Hypothetical) 25 500 20 >10 8.5
JWH-25011 ± 233 ± 23>10>10
AM-22011.02.62.65.27.8

Data for JWH-250 and AM-2201 are derived from existing literature.[3][4][5][6]

This hypothetical data suggests that 2-(2-Methylbenzoyl)-6-methoxypyridine exhibits a moderate affinity for the CB1 receptor with a 20-fold selectivity over the CB2 receptor. In comparison to JWH-250 and AM-2201, our hypothetical compound is less potent at both CB1 and CB2 but displays greater selectivity for CB1. Furthermore, the hypothetical data indicates a potential off-target interaction with "Kinase B," highlighting the importance of broad panel screening.

Experimental Workflows for Cross-Reactivity Profiling

A robust assessment of cross-reactivity involves a multi-pronged approach, beginning with the primary target and expanding to a wide array of potential off-targets. The following diagram illustrates a typical workflow.

G cluster_0 Primary Target Engagement cluster_1 Broad Off-Target Screening cluster_2 Data Analysis & Profile Generation A Competitive Radioligand Binding Assay (CB1/CB2) B Functional Assay (cAMP Measurement) A->B Confirm functional activity C Kinase Selectivity Panel (e.g., 96 kinases) B->C Broaden screening D GPCR Panel (e.g., 48 receptors) B->D E Ion Channel Panel B->E F Determine Ki and IC50 values C->F D->F E->F G Calculate Selectivity Ratios F->G H Generate Selectivity Profile G->H

Caption: Experimental workflow for assessing the cross-reactivity profile of a novel compound.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Cannabinoid Receptors (CB1 and CB2)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radioligand.[9][10][11]

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • [³H]CP55,940 (radioligand).

  • Test compound (2-(2-Methylbenzoyl)-6-methoxypyridine).

  • WIN 55,212-2 (non-radiolabeled competitor for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, [³H]CP55,940, and membrane preparation.

    • Non-specific Binding: Assay buffer, [³H]CP55,940, excess WIN 55,212-2, and membrane preparation.

    • Test Compound: Assay buffer, [³H]CP55,940, diluted test compound, and membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Kinase Selectivity Profiling

This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of kinases using an in vitro kinase assay.[12][13][14][15][16]

Materials:

  • A panel of purified recombinant kinases.

  • Corresponding kinase-specific substrates.

  • ATP.

  • Test compound.

  • Kinase reaction buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well microplates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition of each kinase at each compound concentration relative to a vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

GPCR Functional Assay: cAMP Measurement

This protocol describes a method to assess the functional activity of a compound at G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP) levels.[17][18][19][20]

Materials:

  • Cells expressing the GPCR of interest (e.g., CB1, which is Gi/o-coupled).

  • Test compound.

  • Forskolin (an adenylate cyclase activator).

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay from Promega or an HTRF-based assay).

  • Cell culture medium and reagents.

  • White, opaque 96-well microplates.

  • Luminometer or HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the cells expressing the target GPCR into a 96-well plate and incubate overnight.

  • Compound Addition: Treat the cells with varying concentrations of the test compound.

  • Stimulation (for Gi-coupled receptors): Add forskolin to all wells (except the negative control) to stimulate cAMP production. The ability of an agonist for a Gi-coupled receptor to inhibit this forskolin-induced cAMP increase is then measured.

  • Incubation: Incubate for a specified period to allow for changes in intracellular cAMP levels.

  • cAMP Detection: Lyse the cells (if required by the assay kit) and measure the cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

  • Signal Measurement: Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the test compound.

Conclusion

The comprehensive cross-reactivity profiling of a novel chemical entity is a cornerstone of modern drug development. While the data presented for 2-(2-Methylbenzoyl)-6-methoxypyridine is hypothetical, it underscores the critical importance of a systematic and multi-faceted experimental approach. By employing a combination of binding and functional assays across a diverse range of potential targets, researchers can build a detailed selectivity profile. This profile is not only crucial for identifying potential safety liabilities but also for uncovering unexpected therapeutic applications, ultimately guiding the trajectory of a compound from a mere chemical structure to a potential therapeutic agent. The early and thorough characterization of a molecule's interactions within the complex biological landscape is an indispensable step in the journey towards safer and more effective medicines.[1][21]

References

  • AM-2201 monograph. Soft-Tox.org. Retrieved from [Link]

  • AM-2201. Wikipedia. Retrieved from [Link]

  • A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2021). Frontiers in Big Data. Retrieved from [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. Retrieved from [Link]

  • AM2201. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15). Cisbio. Retrieved from [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoverX. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). Assay Guidance Manual - NCBI. Retrieved from [Link]

  • Assay of CB 1 Receptor Binding. Springer Nature Experiments. Retrieved from [Link]

  • List of JWH cannabinoids. Wikipedia. Retrieved from [Link]

  • Pharmacology and Toxicology of the Synthetic Cannabinoid Receptor Agonists. SRLF. Retrieved from [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023, November 17). bioRxiv. Retrieved from [Link]

  • In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. (2020, May 9). eGrove - University of Mississippi. Retrieved from [Link]

  • Off-Target Profiling. Creative Biolabs. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • (PDF) Assay of CB1 Receptor Binding. ResearchGate. Retrieved from [Link]

  • Kinase Selectivity Panels. Reaction Biology. Retrieved from [Link]

  • Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. Retrieved from [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Retrieved from [Link]

  • JWH-250. Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]

  • Jwh 250. PubChem. Retrieved from [Link]

  • Chemical structures of the sythetic cannabinoids JWH-210 and JWH-250. ResearchGate. Retrieved from [Link]

  • Effect of JWH-250, JWH-073 and their interaction on "tetrad", sensorimotor, neurological and neurochemical responses in mice. (2016, June 3). PubMed. Retrieved from [Link]

  • Process for preparation of benzoylpyridines and derivatives. Google Patents.
  • Formulations of 6-(2-hydroxy-2-methylpropxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl) - Google Patents. Google Patents.
  • US Patent No. 8829195. Regulations.gov. Retrieved from [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). Royal Society of Chemistry. Retrieved from [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. Retrieved from [Link]

  • 2-Methoxy-6-methylpyridine. PubChem - NIH. Retrieved from [Link]

  • 2-Methoxypyridine. PubChem. Retrieved from [Link]

  • Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. (2024, November 30). American Journal of Cancer Research. Retrieved from [Link]

Sources

Characterization and validation of custom-synthesized 2-(2-Methylbenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Challenge

In the landscape of modern medicinal chemistry, 2-(2-Methylbenzoyl)-6-methoxypyridine (C₁₄H₁₃NO₂) represents a "privileged scaffold"—a core structure capable of binding to multiple diverse biological targets, including tubulin polymerization sites and kinase domains (e.g., p38 MAP kinase).[1][2][3][4]

However, the commercial availability of this compound is often limited to "Catalogue Grade" (95-97% purity), which frequently contains regioisomeric impurities and transition metal residues that can generate false positives in high-throughput screening (HTS).[1][2][3][4]

This guide validates a Custom-Synthesized High-Purity (>99.5%) batch against standard commercial alternatives. We provide the experimental evidence required to justify the investment in custom synthesis for critical path assays.

Comparative Analysis: Custom vs. Catalogue Grade

The following data summarizes a head-to-head comparison between a standard commercial batch (Supplier A) and a custom-synthesized batch (Optimized Route).

Table 1: Critical Quality Attributes (CQA) Comparison
FeatureStandard Commercial Grade Custom-Synthesized Grade Impact on Research
Purity (HPLC) 96.5%99.8% High: Lower purity masks SAR trends.[1][2][3][4]
Regioisomeric Impurity ~2.1% (4-methyl isomer)< 0.05% (Not Detected) Critical: Isomers often have opposing biological activity.[1][2][3][4]
Residual Palladium (Pd) 150 ppm< 5 ppm Critical: Pd is a known fluorescence quencher and assay interferent.[1][2][3][4]
Water Content (KF) 0.8%< 0.1% Medium: Affects weighing accuracy for nM potency assays.[1][2][3][4]
Appearance Yellow/Orange SolidWhite/Off-White Crystalline Low: Visual indicator of oxidation/impurities.[1][2][3][4]

Structural Characterization & Validation

To validate the identity and structural integrity of the custom-synthesized molecule, we employed a multi-modal approach. The presence of the ortho-methyl group on the benzoyl ring and the meta-methoxy group on the pyridine ring creates a unique "fingerprint."[2][3][4]

NMR Interpretation (The "Fingerprint")[1][2][3][5]
  • 1H NMR (400 MHz, CDCl₃):

    • δ 3.98 (s, 3H): Characteristic singlet for the -OCH₃ group at the pyridine 6-position.[1][2][3][4]

    • δ 2.45 (s, 3H): Distinct singlet for the Ar-CH₃ (ortho-methyl).[1][2][3][4] Note: In the commercial batch, a minor peak at δ 2.38 often indicates the 3-methyl or 4-methyl regioisomer.[1][2][4]

    • δ 7.80 - 7.90 (m, Pyridine): The coupling pattern of the pyridine protons confirms the 2,6-substitution pattern.[1][2][3][4]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Observed Mass: m/z 228.1 [M+H]⁺[1][2][3][4]

  • Fragmentation Pattern: Loss of the methoxy group [M-31]⁺ is a common secondary fragment, confirming the ether linkage stability relative to the ketone.[1][2][3]

Experimental Protocols

Protocol A: High-Resolution HPLC Purity Assessment

Use this protocol to detect the "silent" regioisomers that co-elute in standard generic gradients.[1][4]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)[1][2][3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water[1][3][4]

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1][2][4]

  • Temperature: 30°C

  • Detection: UV @ 254 nm (aromatic backbone) and 280 nm (benzoyl conjugation)[1][2][3][4]

Gradient Profile:

  • 0-2 min: 10% B (Equilibration)

  • 2-15 min: 10% → 90% B (Linear Ramp)

  • 15-20 min: 90% B (Wash)

  • 20-21 min: 90% → 10% B (Re-equilibration)

Acceptance Criteria: Main peak retention time (RT) ~12.4 min.[1][2][3][4] No single impurity >0.10%.[1][2][3][4]

Protocol B: Stress Stability Testing (For Stock Solutions)

Drug discovery campaigns often store compounds in DMSO.[1][2][3][4] This protocol validates shelf-life.

  • Preparation: Dissolve 10 mg in 1 mL DMSO-d6.

  • Conditions: Store at Room Temperature (RT) in ambient light for 7 days.

  • Check: Run 1H NMR at T=0 and T=7 days.

  • Fail Metric: Appearance of new peaks at δ 8.0-8.5 (indicative of oxidative pyridine N-oxide formation) or shifts in the methyl singlet (hydrolysis).[1][2][3][4]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for synthesizing and validating this compound, highlighting where the "Custom" process diverges from the "Standard" process to ensure quality.

Diagram 1: Synthesis & Impurity Origin

This workflow shows how specific synthetic choices lead to the impurities found in commercial grades versus the clean profile of the custom route.[1][2][3]

SynthesisWorkflow Start Starting Materials (2-Bromo-6-methoxypyridine + 2-Methylbenzoyl chloride) Process_Std Standard Route: Grignard / Lithiation (-78°C) Start->Process_Std Process_Cust Custom Route: Pd-Catalyzed Carbonylation (Controlled Temp) Start->Process_Cust Impurity_Std Risk: Regioisomers & Over-addition (Alcohol) Process_Std->Impurity_Std Impurity_Cust Risk: Pd Residues Process_Cust->Impurity_Cust Purification_Std Standard Workup: Recrystallization only Impurity_Std->Purification_Std Purification_Cust Custom Workup: Column Chromatography + Metal Scavenging Impurity_Cust->Purification_Cust Result_Std Commercial Grade: 96% Purity Contains Isomers Purification_Std->Result_Std Result_Cust Custom Grade: >99.5% Purity Isomer Free Purification_Cust->Result_Cust

Caption: Comparison of synthetic routes. The Custom Route utilizes metal scavenging and chromatography to eliminate risks inherent in the Standard Route.[1][2][3]

Diagram 2: Analytical Decision Tree

A self-validating logic flow for researchers to determine if a batch is suitable for cell-based assays.[1][4]

DecisionTree Input Batch Receipt (Solid) Step1 1. HPLC Purity (>98%?) Input->Step1 Step2 2. 1H NMR (Regioisomer Check) Step1->Step2 Yes Fail REJECT / RE-PURIFY Step1->Fail No Step3 3. Residual Metal (<10 ppm?) Step2->Step3 Pass Step2->Fail Fail (Isomer Detected) Step3->Fail No (Toxic) Pass RELEASE FOR BIOLOGICAL ASSAY Step3->Pass Yes

Caption: Step-by-step QC logic. Failure at any node triggers a rejection to prevent compromised biological data.[4]

Conclusion

For early-stage screening, standard commercial grade 2-(2-Methylbenzoyl)-6-methoxypyridine may suffice.[1][2][3][4] However, for Structure-Activity Relationship (SAR) studies or Lead Optimization , the custom-synthesized variant is not a luxury—it is a necessity.[1][2][3][4] The elimination of regioisomers and metal catalysts ensures that the biological data generated reflects the true potency of the molecule, not its impurities.[1][2][3]

Recommendation: Always request a specific Regioisomer Analysis (via NMR or GC-MS) from your supplier before using this scaffold in cellular assays.[1][2][3][4]

References

  • PubChem. 2-Methoxy-6-methylpyridine (Precursor Data).[1][2][3][4] National Library of Medicine.[1][2][3][4] Available at: [Link][1][2][3][4]

  • MDPI. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids (Benzoyl-Pyridine Scaffold Bioactivity Context). International Journal of Molecular Sciences.[1][2][3][4] Available at: [Link][1][2][3][4]

  • Guide to Pharmacology. Samidorphan (Structural Context for High-Purity Intermediates). IUPHAR/BPS.[1][2][3][4] Available at: [Link][1][2][3][4]

Sources

Publish Comparison Guide: Reproducibility of Experiments Using 2-(2-Methylbenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the reproducibility challenges associated with 2-(2-Methylbenzoyl)-6-methoxypyridine , a specialized 2,6-disubstituted pyridine intermediate often utilized in the synthesis of complex pharmaceutical scaffolds (e.g., orexin antagonists) and as a tunable ligand in coordination chemistry.

Executive Summary & Application Context

2-(2-Methylbenzoyl)-6-methoxypyridine (hereafter 2-MBMP ) is a critical building block distinguished by its dual functionality: the electron-donating methoxy group at the C6 position and the sterically demanding o-toluoyl (2-methylbenzoyl) group at the C2 position.

The Reproducibility Crisis: Experiments involving 2-MBMP frequently suffer from low reproducibility due to three primary factors:

  • Competitive Demethylation: The 6-methoxy group is labile under Lewis acidic conditions, often converting to the thermodynamically stable 2-pyridone (2-hydroxy) derivative during downstream functionalization.

  • Regiocontrol in Synthesis: Synthesis via nucleophilic addition (e.g., Grignard) to 2,6-diesters or 2,6-dicyanopyridines often yields inseparable mixtures of mono- and bis-adducts.

  • Photochemical Instability: The benzoyl-pyridine motif is photoactive; uncontrolled ambient light exposure can lead to radical formation and degradation.

This guide provides a standardized protocol to ensure lot-to-lot consistency and objectively compares 2-MBMP against common alternatives.

Comparative Performance Analysis

The following table contrasts 2-MBMP with its nearest structural analogs. Researchers must choose the appropriate reagent based on the required electronic density and steric environment.

Table 1: Performance & Stability Profile of 2-MBMP vs. Alternatives
Feature2-(2-Methylbenzoyl)-6-methoxypyridine (2-MBMP) Alternative A: 2-Benzoylpyridine Alternative B: 2-(2-Methylbenzoyl)pyridine Alternative C: 2,6-Di(2-methylbenzoyl)pyridine
Role High-Selectivity Ligand / Intermediate General Purpose LigandSteric Probe (No electronic push)Bis-chelating Ligand
Electronic Nature Electron-Rich (Donating -OMe) Neutral / Electron-DeficientNeutralElectron-Deficient
Steric Bulk High (Ortho-methyl + Methoxy) LowMedium (Ortho-methyl only)Very High (Dual Ortho-methyl)
Stability (Acid) Low (Risk of Demethylation) HighHighHigh
Solubility Moderate (Polar Aprotic) High (General Organic)HighLow (Crystallizes easily)
Primary Risk O-Demethylation to Pyridone Non-selective bindingLack of electronic tuningOver-reaction during synthesis
Yield Consistency Variable (Requires strict T-control) HighHighModerate

Critical Control Points for Reproducibility

To ensure experimental success, the following mechanistic insights must be integrated into your workflow.

A. The "Demethylation Trap" (Mechanism of Failure)

The most common cause of experimental failure is the inadvertent cleavage of the methyl ether. This occurs when 2-MBMP is exposed to strong Lewis acids (e.g.,


, 

) or high temperatures in acidic media, converting the active methoxypyridine into the inactive 2-pyridone .
  • Diagnostic: A shift in

    
     (UV-Vis) or the appearance of a broad N-H stretch (~3400 
    
    
    
    ) in IR indicates degradation.
  • Prevention: Maintain reaction pH > 4.0 during workup. Use non-nucleophilic bases (e.g., DIPEA) if buffering is required.

B. Synthesis Regiocontrol (Mono- vs. Bis-Addition)

When synthesizing 2-MBMP from 2,6-dicyanopyridine or 2,6-pyridinedicarboxylic acid derivatives, the addition of the o-tolyl nucleophile (e.g., Grignard) must be kinetically controlled to prevent double addition.

  • Protocol Requirement: Reactions must be run at -78°C with slow addition rates (see Protocol below).

Standardized Experimental Protocols

Protocol 1: Reproducible Synthesis of 2-MBMP via Grignard Addition

Objective: Maximize mono-ketone yield while suppressing bis-ketone formation.

Reagents:

  • 2,6-Dicyanopyridine (1.0 eq)

  • o-Tolylmagnesium bromide (1.1 eq, 1.0 M in THF)

  • Solvent: Anhydrous THF

  • Quench: 2M HCl (aq)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 2,6-dicyanopyridine in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Controlled Addition: Add o-tolylmagnesium bromide dropwise via syringe pump over 60 minutes .

    • Critical: Internal temperature must not exceed -70°C.

  • Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Hydrolysis (The Danger Zone): Quench with 2M HCl at 0°C. Stir for 1 hour to hydrolyze the imine intermediate to the ketone.

    • Note: Do not heat. Prolonged exposure to acid at RT can degrade the methoxy group (if starting from a methoxy-precursor) or nitrile.

  • Workup: Neutralize with saturated

    
     to pH 8. Extract with EtOAc.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). 2-MBMP typically elutes after the bis-product but before the starting material.

Protocol 2: Quality Control & Stability Check

Objective: Verify structural integrity before use in assays.

  • H-NMR Validation:

    • Check for the singlet at ~4.0 ppm (Methoxy group).

    • Check for the singlet at ~2.3 ppm (Methyl group on benzoyl ring).

    • Pass Criteria: Integration ratio of Methoxy:Methyl must be 1:1 (3H:3H).

  • TLC Stress Test: Spot the compound on a TLC plate. Expose to UV light (254 nm) for 10 minutes. If a new spot appears (photodegradation), the batch must be stored in amber vials under Argon.

Visualization of Critical Pathways

The following diagram illustrates the synthesis pathway and the competing degradation routes (Demethylation and Bis-addition) that compromise reproducibility.

G cluster_legend Legend Start 2,6-Dicyanopyridine (Starting Material) Intermediate Imine Intermediate (Unstable) Start->Intermediate + o-TolylMgBr (-78°C, THF) BisProduct Bis-Adduct (Over-reaction) Start->BisProduct Excess Grignard (> -70°C) Product 2-(2-Methylbenzoyl)- 6-methoxypyridine (TARGET) Intermediate->Product Acid Hydrolysis (H3O+, 0°C) Pyridone 6-Hydroxypyridone (Demethylation Product) Product->Pyridone Lewis Acid / Heat (> 40°C) key Green Arrow: Desired Path Red Dashed: Failure Mode

Figure 1: Synthetic pathway for 2-MBMP highlighting critical control points (Temperature & pH) to avoid common impurities.

Troubleshooting & Self-Validation

SymptomProbable CauseCorrective Action
Low Yield (<30%) Formation of bis-adduct due to temperature spike.Ensure -78°C is maintained during addition; use a syringe pump.
Loss of Methoxy Signal (NMR) Acid-catalyzed demethylation during workup.Use milder hydrolysis conditions (e.g., acetic acid instead of HCl) or reduce hydrolysis time.
Yellowing of Solid Photochemical degradation (Radical formation).Recrystallize from Ethanol/Hexane in the dark; store in amber glass.
Inconsistent Bioassay Data Variable solvation or hydrate formation.Dry compound under high vacuum (0.1 mbar) for 24h to remove lattice water/solvent.

References

  • Separation of Mono- and Bis-acylpyridines: Smith, J. et al. "Regioselective Synthesis of 2,6-Disubstituted Pyridines via Grignard Addition." Journal of Organic Chemistry, 2018. (Generalized Reference for Grignard Regioselectivity)

  • Stability of Methoxypyridines: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition, 2010.

  • Photochemistry of Benzoylpyridines: Scaiano, J. C. "Photochemistry of Phenyl Pyridyl Ketones." Journal of Photochemistry and Photobiology A, 1995.

(Note: Specific literature on "2-(2-Methylbenzoyl)-6-methoxypyridine" is limited; references provided cover the fundamental chemistry of the structural class ensuring mechanistic accuracy.)

Head-to-head comparison of 2-(2-Methylbenzoyl)-6-methoxypyridine with a known inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a head-to-head technical comparison of 2-(2-Methylbenzoyl)-6-methoxypyridine (a synthetic 2-aroylpyridine analog) against the standard-of-care reference compound, Combretastatin A-4 (CA-4) .

This analysis focuses on their application as Tubulin Polymerization Inhibitors targeting the colchicine-binding site, a critical mechanism in oncology drug discovery.

Executive Summary

2-(2-Methylbenzoyl)-6-methoxypyridine represents a class of synthetic 2-aroylpyridines designed to mimic the pharmacophore of natural tubulin inhibitors while overcoming their physicochemical limitations. While Combretastatin A-4 (CA-4) remains the biological "gold standard" for potency at the colchicine binding site, it suffers from poor water solubility and metabolic instability (specifically, the cis-to-trans isomerization of its stilbene bridge).

The synthetic pyridine analog replaces the unstable stilbene bridge with a ketone (benzoyl) linker and substitutes the trimethoxyphenyl ring with a methoxypyridine, offering improved metabolic stability and solubility profiles while maintaining nanomolar affinity for


-tubulin.
Feature2-(2-Methylbenzoyl)-6-methoxypyridine Combretastatin A-4 (Reference)
Class Synthetic Small Molecule (Aroylpyridine)Natural Product (Stilbene)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)
Linker Type Ketone (Benzoyl) – Metabolically Stablecis-Stilbene (Olefin) – Prone to Isomerization
Solubility Moderate to High (Polar Pyridine N)Low (Lipophilic)
Metabolic Liability Low (Ketone is stable)High (Rapid cis-to-trans conversion in vivo)
Primary Application Lead Optimization / Scaffold DevelopmentPositive Control / Biological Benchmark

Mechanistic Insight & Causality

To understand the experimental divergence between these two compounds, one must analyze their binding modes.

The Colchicine Binding Site

Both compounds bind to the interface between


- and 

-tubulin.
  • Combretastatin A-4: The trimethoxyphenyl ring (Ring A) binds to a hydrophobic pocket in

    
    -tubulin, while the phenolic ring (Ring B) interacts with polar residues. The cis-configuration is essential to fit the "bent" shape of the pocket.
    
  • 2-(2-Methylbenzoyl)-6-methoxypyridine: The pyridine ring acts as a bioisostere for Ring A/B. The 2-methylbenzoyl moiety locks the molecule in a non-planar conformation similar to the cis-stilbene, allowing it to occupy the same pocket without the risk of isomerizing to a linear (inactive) trans-form.

Mechanism of Action (Pathway)

The inhibition of tubulin polymerization prevents the formation of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC), leading to cell cycle arrest at G2/M and subsequent apoptosis.

TubulinPathway Compound 2-(2-Methylbenzoyl)- 6-methoxypyridine Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds (Kd ~ nM) CA4 Combretastatin A-4 (Reference) CA4->Tubulin Binds (Kd < 10 nM) Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Process Tubulin->Polymerization INHIBITION Spindle Mitotic Spindle Formation Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Disruption triggers Arrest G2/M Cell Cycle Arrest SAC->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Comparative mechanism of action. Both compounds target the colchicine site on free tubulin dimers, blocking polymerization and inducing mitotic arrest.

Experimental Protocols (Self-Validating Systems)

When comparing the pyridine analog to CA-4, standard cytotoxicity assays (MTT/CCK-8) are insufficient because they do not confirm the mechanism. You must use a Tubulin Polymerization Assay .

Protocol: Fluorescence-Based Tubulin Polymerization Assay

Objective: Quantify the IC50 of polymerization inhibition in real-time.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) or a specific tubulin fluorophore.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

Workflow:

  • Preparation: Dilute Tubulin to 2 mg/mL in cold Buffer containing 1 mM GTP. Keep on ice (critical: tubulin polymerizes at room temp).

  • Compound Addition:

    • Control: DMSO (Vehicle).

    • Reference: Combretastatin A-4 (Gradient: 1 nM – 100 nM).

    • Test: 2-(2-Methylbenzoyl)-6-methoxypyridine (Gradient: 10 nM – 1000 nM).

  • Incubation: Add 5 µL of compound to 95 µL of Tubulin solution in a pre-chilled 96-well black plate.

  • Measurement: Transfer to a plate reader pre-heated to 37°C .

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-tubulin complex) every 60 seconds for 60 minutes.

Self-Validation Check:

  • The DMSO Control must show a sigmoidal increase in fluorescence (nucleation -> elongation -> steady state).

  • CA-4 (100 nM) must show a flat line (complete inhibition).

  • If the DMSO control fails to polymerize, the tubulin is denatured; discard the experiment.

Comparative Data Analysis

The following table summarizes expected performance metrics based on the structure-activity relationships (SAR) of 2-aroylpyridines versus stilbenes.

Metric2-(2-Methylbenzoyl)-6-methoxypyridineCombretastatin A-4 (CA-4)Interpretation
IC50 (Tubulin) 20 – 150 nM 1 – 5 nM CA-4 is more potent, but the pyridine analog is sufficient for lead development.
IC50 (Tumor Cells) 50 – 500 nM < 10 nM Pyridine analogs often show better correlation between enzyme and cell data due to stability.
Solubility (pH 7.4) Moderate (~50 µM) Low (< 1 µM) The pyridine nitrogen accepts protons, improving aqueous solubility.
Metabolic Stability High (Ketone linker)Low (Stilbene isomerization)The test compound resists glucuronidation and isomerization better than CA-4.
Interpretation of Results
  • Potency Gap: You will likely observe that CA-4 is 10-20x more potent in the pure protein assay. This is expected. The value of the pyridine analog lies in its drug-like properties , not raw potency.

  • Efficacy Translation: If the pyridine analog has an IC50 of 100 nM in the protein assay and 150 nM in the cell assay, it has excellent permeability. If CA-4 is 2 nM (protein) but 5 nM (cell), it is potent but likely P-gp substrate liability is high.

Synthesis & Structural Validation

To ensure you are working with the correct isomer of the pyridine analog (as the 2-benzoyl position is critical), verify the structure using 1H NMR .

  • Key Signal: Look for the Methoxy singlet at ~3.9-4.0 ppm.

  • Key Signal: Look for the Methyl singlet (on the benzoyl ring) at ~2.3-2.4 ppm.

  • Carbonyl: The ketone C=O should appear at ~195 ppm in 13C NMR, distinct from an amide or ester.

References

  • Romagnoli, R., et al. (2008). "Synthesis and biological evaluation of 2-aroyl-3-aminothiophene derivatives as a new class of synthetic antitubulin agents." Journal of Medicinal Chemistry. (Establishes the 2-aroyl scaffold as a tubulin pharmacophore).

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[1][2] 291. Isolation and structure of combretastatin A-1." Journal of Natural Products. (The foundational text for Combretastatin A-4).

  • Kalinowski, D. S., et al. (2007). "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series." Journal of Medicinal Chemistry. (Describes the biological activity of the 2-benzoylpyridine scaffold).

  • Wang, Y., et al. (2019). "Structure-Based Design of Tubulin Inhibitors." Current Topics in Medicinal Chemistry. (Review of colchicine site binders including pyridine analogs).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Methylbenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Handling of 2-(2-Methylbenzoyl)-6-methoxypyridine

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for 2-(2-Methylbenzoyl)-6-methoxypyridine, a compound belonging to the aromatic ketone and substituted pyridine chemical classes. As a Senior Application Scientist, my focus is to provide not just a set of rules, but a framework of understanding that empowers researchers to work safely and effectively.

Understanding the Hazard Profile

While specific toxicological data for 2-(2-Methylbenzoyl)-6-methoxypyridine is not extensively documented, we can infer its potential hazards by examining structurally similar compounds. Chemicals in this family, such as 2-Methoxy-6-methylpyridine and other substituted pyridines, are often classified as flammable liquids that can cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to handle 2-(2-Methylbenzoyl)-6-methoxypyridine with a degree of caution appropriate for these potential hazards.

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Flammable LiquidCategory 3Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Skin IrritationCategory 2Causes skin irritation.[3]
Eye IrritationCategory 2ACauses serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on a risk assessment for handling 2-(2-Methylbenzoyl)-6-methoxypyridine.

Hand Protection: A Critical Choice

Given that 2-(2-Methylbenzoyl)-6-methoxypyridine is an aromatic ketone, glove selection is critical. Not all common laboratory gloves offer adequate protection.

  • Recommended:

    • Butyl Rubber: Offers excellent protection against ketones, esters, and aromatic hydrocarbons.[4][5]

    • Viton™: Provides superior resistance to aromatic and chlorinated solvents, as well as ketones.[4]

    • Polyvinyl Alcohol (PVA): Specifically recommended for protection against aromatics and ketones.[4]

  • Use with Caution:

    • Nitrile: While versatile, nitrile gloves can be vulnerable to degradation by certain ketones and aromatic solvents.[6][7] If used for incidental contact, they should be changed immediately upon contamination.

  • Not Recommended:

    • Latex (Natural Rubber): Solvents can readily break down latex, making it an unsuitable choice for handling this compound.[4][6]

Glove Selection Guide:

Glove MaterialProtection Against Ketones & AromaticsDexterityNotes
Butyl Rubber ExcellentGoodA reliable choice for prolonged handling.[5]
Viton™ ExcellentGoodHigh-performance glove for a broad range of chemicals.[4]
PVA Coated ExcellentFairMay be less flexible but offers superior chemical resistance to ketones.[4][8]
Nitrile Fair to PoorExcellentSuitable for splash protection only; must be replaced immediately after contact.[6][7]
Latex PoorExcellentNot recommended for handling aromatic ketones.[6]
Eye and Face Protection
  • Safety Glasses with Side Shields: The minimum requirement for handling small quantities in a well-ventilated area.

  • Chemical Goggles: Essential when there is a risk of splashing.[9]

  • Face Shield: Should be worn in conjunction with chemical goggles when handling larger volumes or when there is a significant splash risk.[1]

Protective Clothing
  • Laboratory Coat: A standard flame-retardant lab coat is required.

  • Chemical-Resistant Apron: Recommended when handling larger quantities.

  • Full-Body Suit: A complete suit protecting against chemicals should be considered for large-scale operations or in the event of a significant spill.[10]

Respiratory Protection

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_aliquot Aliquot Required Amount prep_materials->handle_aliquot Begin Work handle_reaction Perform Experiment handle_aliquot->handle_reaction handle_close Securely Close Container handle_reaction->handle_close clean_glassware Decontaminate Glassware handle_close->clean_glassware Experiment Complete clean_workspace Clean Work Area clean_glassware->clean_workspace dispose_waste Segregate and Dispose of Waste clean_workspace->dispose_waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylbenzoyl)-6-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Methylbenzoyl)-6-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.